ZK824859
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNXUNVHFJANHX-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Framework for the Functional Characterization of the Putative Zinc Finger Protein ZK824859
Disclaimer: As of November 2025, "ZK824859" is not a recognized identifier in public protein databases. This document provides a comprehensive, in-depth technical framework for the characterization of a novel putative zinc finger protein, using "this compound" as a placeholder. The experimental data presented herein is hypothetical and serves to illustrate the methodologies and data presentation expected in such a scientific investigation.
Introduction
Zinc finger proteins (ZFPs) represent one of the most abundant and functionally diverse superfamilies of proteins in eukaryotic genomes.[1] Characterized by the coordination of one or more zinc ions to stabilize a small protein fold, these domains mediate a vast array of molecular interactions.[2] ZFPs are critically involved in fundamental cellular processes, including transcriptional regulation, DNA repair, chromatin remodeling, and signal transduction.[3][4] Their functions are extraordinarily diverse, ranging from DNA and RNA binding to mediating protein-protein and protein-lipid interactions.[1][2][5]
The Cys2His2 (C2H2) class is the most common type of zinc finger in mammalian transcription factors, where tandem arrays of these domains recognize specific DNA sequences to regulate gene expression.[2] Given the central role of ZFPs in cellular homeostasis, their dysregulation is implicated in numerous diseases, including cancer and neurodevelopmental disorders, making them attractive targets for drug development.[3][6]
This guide outlines a systematic approach to elucidate the function of this compound, a putative novel zinc finger protein. The workflow encompasses initial in silico analysis, determination of subcellular localization and expression patterns, and detailed functional assays to probe its molecular interactions and role in cellular signaling pathways.
In Silico Analysis and Domain Architecture
The initial characterization of a putative protein begins with computational analysis of its amino acid sequence.[7][8] This approach provides predictions about protein domains, potential functions, and evolutionary relationships, which are invaluable for guiding subsequent experimental design.[9][10] For this compound, a combination of bioinformatics tools would be employed to predict its structural and functional features.
Table 1: Hypothetical Bioinformatic Predictions for this compound
| Bioinformatic Tool | Prediction for this compound | Implication |
| Pfam/SMART | Three C-terminal Cys2His2 (C2H2) zinc finger domains. One N-terminal KRAB (Krüppel-associated box) domain. | Likely a transcription factor that binds DNA via its C2H2 domains and functions as a transcriptional repressor through its KRAB domain.[6] |
| PSORT II/DeepLoc | High probability of nuclear localization (Nuclear Localization Signal predicted). | Consistent with a role in transcriptional regulation within the nucleus. |
| BLASTp | Homology to the ZNF family of transcription factors. | Suggests an evolutionary and functional relationship to known transcriptional regulators. |
| AlphaFold/Rosetta | Prediction of a structured C-terminal region forming a canonical ββα fold for each C2H2 domain, suitable for DNA interaction.[2][11] | The protein is likely to adopt a stable three-dimensional structure capable of binding to DNA. |
Subcellular Localization
To validate the in silico prediction of nuclear localization, experimental methods are required. A combination of cell fractionation followed by Western blotting and immunofluorescence microscopy provides robust quantitative and qualitative evidence of a protein's subcellular distribution.
Quantitative Analysis by Cell Fractionation
Table 2: Hypothetical Subcellular Fractionation of this compound
| Cellular Fraction | This compound Abundance (%) | Purity Control Marker | Purity (%) |
| Whole Cell Lysate | 100 | - | - |
| Cytoplasmic | 8.5 ± 2.1 | GAPDH | 98.2 |
| Nuclear | 90.3 ± 3.5 | Histone H3 | 96.5 |
| Mitochondrial | < 1.0 | COX IV | 99.1 |
| Membrane | < 1.0 | Na+/K+ ATPase | 97.8 |
| (Data are represented as mean ± standard deviation from three independent experiments) |
Experimental Protocol: Immunofluorescence Staining
-
Cell Culture and Fixation:
-
Seed HEK293T cells on glass coverslips in a 24-well plate and transfect with a plasmid encoding FLAG-tagged this compound.
-
After 24 hours, wash cells with 1x Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
-
Antibody Incubation:
-
Incubate with a primary antibody against the FLAG tag (e.g., mouse anti-FLAG, 1:1000 dilution) in 1% BSA/PBST overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) in 1% BSA/PBST for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) at 1 µg/mL for 5 minutes.
-
Wash twice with PBST and once with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize using a confocal microscope. The Alexa Fluor 488 signal (green) indicates the location of this compound, and the DAPI signal (blue) marks the nucleus.
-
Gene Expression Profiling
Understanding where and when the gene encoding this compound is expressed provides clues about its biological function. Quantitative Real-Time PCR (qRT-PCR) is a standard method to measure mRNA levels across different tissues or in response to specific stimuli.
Table 3: Hypothetical Relative mRNA Expression of this compound
| Tissue/Condition | Relative mRNA Expression (Fold Change vs. Control) |
| Tissue Panel (Human) | |
| Brain | 1.2 ± 0.3 |
| Heart | 0.5 ± 0.1 |
| Lung | 2.5 ± 0.6 |
| Liver | 0.8 ± 0.2 |
| Kidney | 1.0 ± 0.2 |
| Spleen | 8.9 ± 1.5 |
| Thymus | 12.4 ± 2.1 |
| Stimulation (Jurkat Cells) | |
| Untreated Control | 1.0 |
| TNF-α (10 ng/mL, 6h) | 6.7 ± 0.9 |
| LPS (100 ng/mL, 6h) | 1.3 ± 0.2 |
| (Data are normalized to a housekeeping gene, e.g., GAPDH, and presented as mean ± SD) |
The hypothetical data suggests a role for this compound in the immune system, with high expression in lymphoid organs and significant upregulation in response to the pro-inflammatory cytokine TNF-α.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction:
-
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
-
qRT-PCR Reaction:
-
Prepare the reaction mix in a 20 µL final volume: 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL each of forward and reverse primers (10 µM), and 7 µL of nuclease-free water.
-
Use primers specific for the this compound gene and a validated housekeeping gene (e.g., GAPDH).
-
-
Thermocycling:
-
Perform the reaction on a real-time PCR system with a typical program:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
Melt curve analysis to ensure product specificity.
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of this compound to the housekeeping gene.
-
Functional Characterization: Molecular Interactions
The primary function of many ZNFs is to act as interaction modules that bind DNA, RNA, or other proteins.[2] Elucidating the specific binding partners of this compound is crucial to understanding its mechanism of action.
DNA-Binding Specificity
An Electrophoretic Mobility Shift Assay (EMSA) is a common in vitro technique used to study protein-DNA interactions.[12][13] This assay can confirm direct binding and can be adapted to identify the specific DNA sequence recognized by the protein.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
-
Protein Expression and Purification:
-
Express the DNA-binding domain (the three C2H2 zinc fingers) of this compound as a recombinant protein (e.g., GST-fusion) in E. coli.
-
Purify the protein using affinity chromatography (e.g., Glutathione-Sepharose).[13]
-
-
Probe Labeling:
-
Synthesize complementary oligonucleotides corresponding to a predicted target DNA sequence (e.g., a GC-rich region in the promoter of a TNF-α responsive gene).
-
Anneal the oligos to form a double-stranded DNA probe.
-
Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase.[13]
-
-
Binding Reaction:
-
Incubate the purified this compound protein with the radiolabeled probe in a binding buffer (containing, for example, 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol, and a non-specific competitor DNA like poly(dI-dC)).
-
For competition assays, add a 50-100 fold molar excess of unlabeled specific or non-specific competitor DNA to separate reactions.
-
-
Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel in 0.5x TBE buffer.[12]
-
-
Detection:
-
Dry the gel and expose it to a phosphor screen or X-ray film. A "shifted" band indicates the formation of a protein-DNA complex. The shift should be diminished by the specific competitor but not the non-specific competitor.
-
Protein-Protein Interactions
To identify proteins that function in a complex with this compound, co-immunoprecipitation (Co-IP) coupled with mass spectrometry is a powerful approach.[9]
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis:
-
Transfect cells with FLAG-tagged this compound.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody or control IgG overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize proteins by Coomassie or silver staining.
-
Excise unique protein bands present in the this compound IP lane but not the control lane.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Visualization of a Hypothetical Interaction Network
The results from Co-IP/MS can be used to construct a protein-protein interaction network, providing a visual map of the functional module centered around this compound.
Caption: Hypothetical protein interaction network for this compound.
Involvement in Cellular Signaling
Based on the hypothetical expression data (upregulation by TNF-α) and interaction partners, this compound may play a role in inflammatory signaling pathways, such as the NF-κB pathway.[4][6] As a KRAB-domain-containing ZFP, it could act as a transcriptional repressor that modulates the expression of inflammatory genes.
Diagram of a Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism by which this compound regulates NF-κB-mediated transcription.
Caption: Hypothetical role of this compound in a negative feedback loop.
Summary Workflow for Characterization
The comprehensive characterization of a novel putative protein follows a logical progression from computational prediction to molecular and cellular validation.
References
- 1. Zinc finger proteins: new insights into structural and functional diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc finger - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Zinc finger proteins: guardians of genome stability [frontiersin.org]
- 4. Zinc finger proteins: insights into the transcriptional and post transcriptional regulation of immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fungal Family of Transcriptional Regulators: the Zinc Cluster Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The signaling pathways regulated by KRAB zinc-finger proteins in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Analyzing Protein Structure and Function - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pellegrini.mcdb.ucla.edu [pellegrini.mcdb.ucla.edu]
- 11. Novel machine learning approaches revolutionize protein knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-depth Technical Guide on ZK824859: RING/FYVE/PHD-type Domain Analysis
A comprehensive analysis of the available scientific literature and public databases reveals no specific information, quantitative data, or established experimental protocols for a molecule or protein designated "ZK824859" in the context of RING/FYVE/PHD-type domains.
This identifier does not correspond to any publicly cataloged protein, chemical compound, or research project related to this field of study. It is possible that "this compound" is an internal project code, a novel compound not yet disclosed in public literature, or a misidentified term.
While a specific analysis of this compound is not possible due to the absence of data, this guide will provide a comprehensive overview of the core concepts, experimental approaches, and signaling pathway analysis relevant to the individual RING, FYVE, and PHD domains. This information is essential for researchers, scientists, and drug development professionals working with proteins containing these domains.
Understanding the Core Domains: RING, FYVE, and PHD
Proteins containing RING (Really Interesting New Gene), FYVE (Fab1, YOTB, Vac1, and EEA1), and PHD (Plant Homeodomain) domains are critical regulators of a vast array of cellular processes. These domains function as zinc fingers, structural motifs that coordinate zinc ions to stabilize their fold, enabling specific molecular interactions.
Table 1: General Characteristics of RING, FYVE, and PHD Domains
| Domain | Primary Function | Ligand Binding | Key Cellular Processes |
| RING | E3 Ubiquitin Ligase Activity | E2 Ubiquitin-Conjugating Enzymes, Substrate Proteins | Protein degradation, DNA repair, Signal transduction, Apoptosis |
| FYVE | Phosphatidylinositol 3-phosphate (PI(3)P) Binding | PI(3)P on endosomal membranes | Endosomal trafficking, Vesicle fusion, Autophagy |
| PHD | Histone Code Recognition | Modified histone tails (e.g., H3K4me3) | Chromatin remodeling, Transcriptional regulation, DNA damage response |
Experimental Protocols for Domain Analysis
A variety of experimental techniques are employed to characterize the function and interactions of RING, FYVE, and PHD domains. The choice of method depends on the specific scientific question being addressed.
RING Domain Analysis: E3 Ubiquitin Ligase Activity
The hallmark of most RING domains is their ability to function as E3 ubiquitin ligases, mediating the transfer of ubiquitin from an E2 conjugating enzyme to a substrate protein.
Experimental Workflow: In Vitro Ubiquitination Assay
Caption: Workflow for an in vitro ubiquitination assay to test E3 ligase activity.
Detailed Methodology:
-
Reaction Setup: Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the RING domain-containing protein of interest, and the putative substrate protein in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer them to a membrane for Western blotting. Probe the membrane with antibodies specific for ubiquitin or the substrate to detect higher molecular weight ubiquitinated species.
FYVE Domain Analysis: Lipid Binding
FYVE domains are characterized by their specific binding to phosphatidylinositol 3-phosphate (PI(3)P), a lipid primarily found on the surface of early endosomes.
Experimental Workflow: Liposome Pulldown Assay
Caption: Workflow for a liposome pulldown assay to assess FYVE domain-lipid binding.
Detailed Methodology:
-
Liposome Preparation: Prepare synthetic liposomes with a defined lipid composition, including a control set without PI(3)P and a test set containing PI(3)P.
-
Binding: Incubate the purified FYVE domain-containing protein with the different liposome preparations.
-
Pelleting: Centrifuge the mixture at high speed to pellet the liposomes and any bound protein.
-
Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet. Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of protein that co-sedimented with the PI(3)P-containing liposomes.
PHD Domain Analysis: Histone Peptide Pulldown
PHD domains often act as "readers" of the histone code by recognizing and binding to specific post-translational modifications on histone tails.
Experimental Workflow: Histone Peptide Pulldown Assay
Caption: Workflow for a histone peptide pulldown assay to identify PHD domain-histone interactions.
Detailed Methodology:
-
Peptide Immobilization: Biotinylated synthetic histone peptides with specific modifications (e.g., H3K4me3) and corresponding unmodified control peptides are immobilized on streptavidin-coated beads.
-
Binding: The purified PHD domain-containing protein is incubated with the peptide-coupled beads.
-
Washing: The beads are washed extensively to remove non-specific binders.
-
Elution and Analysis: Bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using an antibody against the PHD domain protein or a tag.
Signaling Pathway Analysis
Understanding the signaling pathways in which RING, FYVE, and PHD domain proteins operate is crucial for elucidating their biological function.
Logical Relationship: A Hypothetical Signaling Cascade
The following diagram illustrates a hypothetical signaling pathway integrating the functions of all three domain types. This is a generalized model and does not represent a known specific pathway.
Caption: A hypothetical signaling pathway involving FYVE, PHD, and RING domain proteins.
In this model, an external signal leads to the production of PI(3)P, which recruits a FYVE domain protein to the endosome. This protein could then activate a PHD domain-containing protein, leading to changes in gene expression. Concurrently, the FYVE protein might recruit a RING E3 ligase to ubiquitinate and degrade a target protein, thereby fine-tuning the signaling response.
Conclusion
While the specific entity "this compound" remains unidentified in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the analysis of any protein containing RING, FYVE, and/or PHD domains. A systematic approach involving biochemical assays to determine enzymatic activity and binding partners, coupled with cell-based assays to elucidate signaling pathways, is essential for advancing our understanding of these critical regulatory proteins and their potential as therapeutic targets. Future research that publicly discloses data related to "this compound" will be necessary to apply these established analytical frameworks to that specific molecule.
Navigating the Proteolytic Landscape: A Technical Guide to the Evolutionary Conservation of Serine Protease Targets in Plants in the Context of ZK824859
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the topic of the evolutionary conservation of the molecular target of ZK824859 in the plant kingdom. Our investigation reveals that while the direct mammalian target of this compound, the urokinase plasminogen activator (uPA), is not conserved in plants, the broader family of serine proteases, to which uPA belongs, is ancient and functionally diverse in plants. This guide provides an in-depth analysis of plant serine proteases, their conserved features, and the potential for interaction with small molecule inhibitors, a critical consideration for drug and herbicide development.
This compound: A Selective Inhibitor of Mammalian Urokinase Plasminogen Activator
This compound is a potent and selective small molecule inhibitor of the human urokinase plasminogen activator (uPA), a serine protease with a pivotal role in tissue remodeling, cell migration, and fibrinolysis. Due to its involvement in cancer metastasis and other pathological processes, uPA is a significant target in drug discovery.
| Property | Value |
| CAS Number | 2271122-53-1 |
| Molecular Target | Urokinase Plasminogen Activator (uPA) |
| Mechanism of Action | Inhibition of the catalytic activity of uPA |
| Primary Therapeutic Area of Interest | Oncology, Inflammatory Diseases |
The Mammalian Plasminogen Activation System: The Target Pathway of this compound
ZK824859: A Selective Urokinase Plasminogen Activator Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZK824859, a selective inhibitor of the urokinase plasminogen activator (uPA). The document covers its inhibitory activity, the biochemical pathways it modulates, and the experimental methodologies used for its characterization.
Core Concepts: The Urokinase Plasminogen Activator System
The urokinase plasminogen activator (uPA) system is a crucial enzymatic cascade involved in extracellular matrix remodeling. It plays a significant role in both physiological processes, such as tissue repair and cell migration, and pathological conditions, including cancer invasion and metastasis. The central components of this system are the serine protease uPA and its cell surface receptor, the urokinase plasminogen activator receptor (uPAR).
This compound: A Potent and Selective uPA Inhibitor
This compound is an orally available small molecule that demonstrates potent and selective inhibition of human urokinase plasminogen activator. Its selectivity for uPA over other related serine proteases, such as tissue plasminogen activator (tPA) and plasmin, makes it a valuable tool for studying the specific roles of uPA and a promising candidate for therapeutic development.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against both human and murine enzymes, with the key data summarized in the tables below.
Table 1: Inhibitory Activity (IC50) of this compound against Human Serine Proteases
| Target Enzyme | IC50 (nM) |
| Human uPA | 79[1][2][3][4][5][6][7][8] |
| Human tPA | 1580[1][2][3][4][5][6][7][8] |
| Human Plasmin | 1330[1][2][3][4][5][6][7][8] |
Table 2: Inhibitory Activity (IC50) of this compound against Murine Serine Proteases
| Target Enzyme | IC50 (nM) |
| Mouse uPA | 410[1][8][9] |
| Mouse tPA | 910[1][8][9] |
| Mouse Plasmin | 1600[1][8][9] |
The data clearly indicates that this compound is significantly more potent against human uPA compared to tPA and plasmin, demonstrating its selectivity. The compound is less potent and selective in the murine system.[1][8][9]
The uPA-uPAR Signaling Axis and Its Inhibition by this compound
The binding of uPA to its receptor, uPAR, not only localizes proteolytic activity to the cell surface but also initiates intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and survival. This compound, by directly inhibiting the enzymatic activity of uPA, is expected to attenuate these downstream signaling events.
Figure 1. The uPA-uPAR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections describe representative experimental methodologies for assessing the activity and efficacy of uPA inhibitors like this compound.
In Vitro uPA Inhibition Assay (Chromogenic)
This assay is a common method to determine the inhibitory potential of a compound against uPA's enzymatic activity.
Principle: The assay measures the ability of uPA to cleave a specific chromogenic substrate, which releases a colored product (p-nitroaniline, pNA). The rate of color development is proportional to uPA activity. In the presence of an inhibitor, this rate is reduced.
Materials:
-
Human urokinase-type plasminogen activator
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl buffer with 0.1% BSA, pH 8.5)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of human uPA to each well.
-
Add the different concentrations of this compound to the wells containing uPA and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic uPA substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the reaction rate.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for a chromogenic uPA inhibition assay.
In Vivo Efficacy in a Chronic Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis, an inflammatory demyelinating disease of the central nervous system in which uPA is implicated.
Principle: EAE is induced in mice by immunization with a myelin-derived peptide in complete Freund's adjuvant (CFA). This leads to an autoimmune response against the myelin sheath, resulting in paralysis. The efficacy of a therapeutic agent like this compound is assessed by its ability to prevent or reduce the clinical signs of the disease.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound formulated for oral administration
-
Vehicle control
-
Clinical scoring system for EAE (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund)
Procedure:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
On days 0 and 2, administer pertussis toxin intraperitoneally.
-
Begin treatment with this compound (e.g., 10, 25, or 50 mg/kg, twice daily) or vehicle control at the onset of clinical signs or prophylactically.
-
Monitor the mice daily for clinical signs of EAE and record their scores.
-
Continue treatment for a specified period (e.g., 25 days).
-
At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination in the central nervous system.
-
The efficacy of this compound is determined by comparing the clinical scores, disease incidence, and severity between the treated and vehicle control groups.
Figure 3. Workflow for an in vivo EAE mouse model study.
Conclusion
This compound is a potent and selective inhibitor of human urokinase plasminogen activator with demonstrated oral availability. Its ability to modulate the uPA-uPAR signaling axis makes it a valuable research tool for elucidating the role of uPA in various physiological and pathological processes. Furthermore, its efficacy in preclinical models of inflammatory disease suggests its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting the uPA system.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Urokinase-Type Plasminogen Activator Receptor (uPAR) as a Mediator of Physiological and Pathological Processes: Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 7. abcam.com [abcam.com]
- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator [mdpi.com]
The Mechanism of Action of ZK824859: A Selective Inhibitor of Urokinase-Type Plasminogen Activator (uPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urokinase-type plasminogen activator (uPA) is a serine protease critically involved in extracellular matrix remodeling, cell migration, and tissue invasion. Its dysregulation is implicated in various pathological processes, including cancer metastasis and inflammatory diseases. ZK824859 has emerged as a potent and selective inhibitor of uPA, demonstrating therapeutic potential. This technical guide provides an in-depth analysis of the mechanism of action of this compound on uPA, including its inhibitory kinetics, binding interactions, and the downstream consequences for uPA-mediated signaling. Detailed experimental protocols and structured data presentation are included to facilitate further research and development in this area.
Introduction to the uPA System
This compound: A Selective uPA Inhibitor
This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of uPA. Its selectivity is a key attribute, as it minimizes off-target effects on other closely related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin, which are involved in crucial physiological processes like fibrinolysis.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against various proteases.
| Target Enzyme | Species | IC50 (nM) | Selectivity vs. Human uPA |
| uPA | Human | 79 | - |
| uPA | Mouse | 410 | 5.2-fold less potent |
| tPA | Human | 1580 | 20-fold |
| Plasmin | Human | 1330 | 16.8-fold |
Data compiled from publicly available sources.
Mechanism of Action
This compound acts as a competitive inhibitor of uPA. This mode of inhibition means that this compound directly competes with the natural substrate of uPA, plasminogen, for binding to the enzyme's active site.
Binding Interaction with the uPA Active Site
The selectivity of this compound for uPA over tPA is attributed to specific molecular interactions within the active site. Structural analyses suggest that the difluoropyridine ring of this compound is positioned in close proximity to the histidine 99 (His99) residue within the S1 pocket of uPA. This interaction is a key determinant of the compound's high affinity and selectivity for uPA, as the corresponding residue in tPA is a tyrosine, which would create steric hindrance. The binding of this compound to the active site physically obstructs the entry of plasminogen, thereby preventing its conversion to plasmin and halting the downstream proteolytic cascade.
Figure 1. Competitive inhibition of uPA by this compound.
Experimental Protocols
The following is a detailed protocol for a chromogenic assay to determine the inhibitory activity of this compound on uPA and to calculate its IC50 value.
Materials and Reagents
-
Human uPA (active, two-chain form)
-
Chromogenic uPA substrate (e.g., S-2444: pyro-Glu-Gly-Arg-pNA)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 8.5
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of human uPA in assay buffer (e.g., 1 µM).
-
Prepare a stock solution of the chromogenic substrate in sterile water (e.g., 5 mM).
-
-
Assay Setup:
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or DMSO for the control)
-
Human uPA solution (final concentration, e.g., 10 nM)
-
-
Mix gently and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to each well (final concentration, e.g., 0.2 mM).
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the absorbance at 405 nm every minute for 30 minutes. The rate of increase in absorbance is proportional to the uPA activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of uPA inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2. Experimental workflow for IC50 determination.
Impact on uPA-Mediated Signaling Pathways
The binding of uPA to its receptor, uPAR, not only localizes proteolytic activity but also triggers intracellular signaling cascades that are independent of its enzymatic function. These pathways are crucial for cell migration, proliferation, and survival. By inhibiting uPA's catalytic activity, this compound indirectly affects some of these processes; however, it is important to note that direct evidence of this compound modulating these specific signaling pathways is an area for further investigation.
Two key signaling pathways activated by the uPA/uPAR system are the PI3K/Akt and Jak/Stat pathways.
PI3K/Akt Pathway
The interaction of the uPA/uPAR complex with integrins can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This cascade is a central regulator of cell survival, growth, and proliferation.
Figure 3. uPA/uPAR-mediated PI3K/Akt signaling pathway.
Jak/Stat Pathway
The uPA/uPAR system can also activate the Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) pathway. This signaling cascade is involved in the regulation of gene expression related to cell proliferation, differentiation, and survival.
Figure 4. uPA/uPAR-mediated Jak/Stat signaling pathway.
Conclusion
This compound is a potent and selective competitive inhibitor of urokinase-type plasminogen activator. Its mechanism of action involves direct binding to the active site of uPA, thereby preventing the conversion of plasminogen to plasmin and inhibiting the subsequent proteolytic cascade. The selectivity of this compound is attributed to specific interactions with residues within the uPA active site, such as His99. While the uPA/uPAR system is known to activate pro-survival and pro-migratory signaling pathways like PI3K/Akt and Jak/Stat, further research is required to definitively establish the direct modulatory effects of this compound on these intracellular signaling events. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel uPA inhibitors.
Unveiling the Therapeutic Potential of ZK824859: A Technical Guide to its Core Targets
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of ZK824859, a selective inhibitor of the urokinase plasminogen activator (uPA). This document outlines the core biological pathways influenced by this compound, presents its inhibitory activity through structured data, and provides detailed experimental methodologies for key assays.
Introduction to this compound
This compound is a small molecule inhibitor targeting urokinase plasminogen activator (uPA), a serine protease critically involved in tumorigenesis and neuroinflammation.[1][2][3][4] By selectively inhibiting uPA, this compound presents a promising therapeutic strategy for various pathologies characterized by excessive uPA activity. This guide delves into the molecular mechanisms and potential therapeutic applications of this compound.
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against human and mouse uPA, as well as related proteases, to establish its selectivity profile. The following table summarizes the key quantitative data.
| Target Enzyme | Species | IC50 (nM) | Reference |
| uPA | Human | 79 | [1][2][3] |
| tPA | Human | 1580 | [1][2][3] |
| Plasmin | Human | 1330 | [1][2][3] |
| uPA | Mouse | 410 | [2][3] |
| tPA | Mouse | 910 | [2][3] |
| Plasmin | Mouse | 1600 | [2][3] |
The uPA/uPAR Signaling Axis: A Prime Therapeutic Target
The biological effects of uPA are primarily mediated through its binding to the urokinase plasminogen activator receptor (uPAR), a glycosylphosphatidylinositol (GPI)-anchored protein. This interaction initiates a cascade of extracellular and intracellular events that drive cell proliferation, migration, invasion, and tissue remodeling.[5][6][7] this compound, by inhibiting uPA's catalytic activity, effectively dampens these downstream signaling pathways.
Extracellular Proteolysis and Matrix Remodeling
One of the canonical functions of the uPA/uPAR system is the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), facilitating cell invasion and metastasis.[1][8] Inhibition of uPA by this compound directly curtails this proteolytic cascade.
Intracellular Signaling Pathways
Beyond its role in proteolysis, the uPA/uPAR complex acts as a signaling hub, interacting with various transmembrane proteins, including integrins and receptor tyrosine kinases (RTKs), to activate downstream intracellular pathways. These pathways are crucial for cell survival, proliferation, and migration.
The binding of uPA to uPAR can trigger the activation of several key signaling cascades:
-
JAK-STAT Pathway: This pathway is involved in cell proliferation and differentiation.[3][5]
-
PI3K-Akt Pathway: A central regulator of cell survival and growth.[3][5]
-
FAK/Src and MAPK/ERK Pathways: These pathways are critical for cell migration, adhesion, and proliferation.[5][8][9]
By inhibiting uPA, this compound can indirectly suppress the activation of these pro-tumorigenic and pro-inflammatory signaling networks.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for key experiments related to the characterization of this compound.
Urokinase Activity Assay (In Vitro)
This protocol describes a general method for determining the inhibitory activity of this compound against uPA using a chromogenic or fluorogenic substrate.
Workflow:
Methodology:
-
Reagent Preparation:
-
Reconstitute human or mouse uPA enzyme to a working concentration in assay buffer (e.g., Tris-HCl, pH 8.5).
-
Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer to the final desired concentrations.
-
Prepare the chromogenic (e.g., S-2444) or fluorogenic (e.g., Z-Gly-Gly-Arg-AMC) substrate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of uPA enzyme to each well.
-
Add the corresponding dilutions of this compound or vehicle control (DMSO in assay buffer) to the wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at the appropriate wavelength using a microplate reader. Kinetic readings are taken at regular intervals.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the uPA activity.
-
In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of multiple sclerosis.
Workflow:
Methodology:
-
EAE Induction:
-
Female C57BL/6 mice (8-12 weeks old) are typically used.
-
On day 0, mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin.
-
-
Drug Administration:
-
This compound is formulated in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Treatment with this compound or vehicle control begins on the day of immunization and continues daily for the duration of the study.
-
-
Clinical Assessment:
-
Mice are weighed and scored daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
-
Histopathological Analysis:
-
At the end of the study, mice are euthanized, and the brain and spinal cord are collected.
-
Tissues are fixed in formalin, embedded in paraffin, and sectioned.
-
Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and Luxol fast blue (LFB) to evaluate demyelination.
-
Immunohistochemistry can be performed to detect specific immune cell infiltrates (e.g., CD4+ T cells, macrophages).
-
-
Data Analysis:
-
Statistical analysis is performed to compare the mean clinical scores, maximum disease severity, and day of disease onset between the this compound-treated and vehicle-treated groups.
-
Histological scores for inflammation and demyelination are also statistically compared.
-
Conclusion
This compound is a potent and selective inhibitor of uPA with demonstrated activity in both in vitro and in vivo models. Its ability to modulate the uPA/uPAR signaling axis, thereby affecting extracellular proteolysis and key intracellular signaling pathways, underscores its therapeutic potential in cancer and neuroinflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Urokinase Type Plasminogen Activator and the Molecular Mechanisms of its Regulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urokinase-type Plasminogen Activator (uPA) Binding to the uPA Receptor (uPAR) Promotes Axonal Regeneration in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Inhibition of Urokinase-Type Plasminogen Activator (uPA) by ZK824859: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies on ZK824859, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). The document summarizes key quantitative data, details experimental methodologies for uPA inhibition assays, and presents visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound against uPA and related proteases has been characterized by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro potency and selectivity of this compound for human and murine enzymes.
| Target Enzyme (Human) | IC50 (nM) |
| uPA | 79 |
| tPA | 1580 |
| Plasmin | 1330 |
| Table 1: In vitro inhibitory activity of this compound against human urokinase-type plasminogen activator (uPA), tissue-type plasminogen activator (tPA), and plasmin. Data sourced from multiple biochemical assays.[1][2][3][4] |
| Target Enzyme (Murine) | IC50 (nM) |
| uPA | 410 |
| tPA | 910 |
| Plasmin | 1600 |
| Table 2: In vitro inhibitory activity of this compound against mouse urokinase-type plasminogen activator (uPA), tissue-type plasminogen activator (tPA), and plasmin.[1][3][4] |
Experimental Protocols
The following is a detailed methodology for a typical in vitro chromogenic assay used to determine the inhibitory activity of compounds like this compound against uPA. This protocol is based on established methods for assessing uPA activity.
Objective: To determine the IC50 value of this compound for the inhibition of human uPA.
Materials:
-
Human urokinase-type plasminogen activator (uPA), active form
-
Chromogenic uPA substrate (e.g., S-2444, Chromozym U)
-
This compound (test inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.
-
Reconstitute the human uPA enzyme in Assay Buffer to a working concentration.
-
Prepare the chromogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of the serially diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the appropriate wells.
-
Add the uPA enzyme solution to all wells except for the blank controls.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the uPA activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the percentage of uPA inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizations
The following diagrams illustrate the uPA-mediated signaling pathway and a general workflow for an in vitro uPA inhibition assay.
Caption: The uPA signaling pathway, highlighting the activation cascade and points of inhibition.
Caption: A generalized workflow for an in vitro chromogenic uPA inhibition assay.
References
Methodological & Application
Generating Antibodies for ZK824859 Protein Detection: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: As of the current date, the protein designated "ZK824859" is not characterized in publicly available scientific literature. Consequently, specific details regarding its function, structure, and associated signaling pathways are unknown. The following application notes and protocols are therefore provided as a general framework for the generation and validation of antibodies against a novel protein target, which can be adapted once this compound has been characterized and expressed.
Introduction
The ability to specifically detect and quantify a target protein is fundamental to understanding its biological role and assessing its potential as a therapeutic target. The generation of high-quality antibodies is the first critical step in developing a wide range of immunoassays. This document outlines the protocols for producing polyclonal and monoclonal antibodies and their application in standard protein detection methods such as ELISA, Western Blotting, and Immunohistochemistry.
Antibody Generation Workflow
The overall process for generating and validating antibodies against a novel protein like this compound is illustrated below. This workflow encompasses antigen preparation, animal immunization, antibody production, and subsequent validation in various applications.
Caption: General workflow for antibody generation and validation.
Experimental Protocols
Antigen Preparation
The quality and design of the antigen are paramount for generating specific antibodies. For an uncharacterized protein like this compound, initial efforts would focus on producing a recombinant version of the protein or synthesizing peptides based on its predicted amino acid sequence.
Protocol: Recombinant Protein Expression and Purification
-
Gene Synthesis and Cloning: Synthesize the coding sequence of this compound and clone it into a suitable expression vector (e.g., pET series for E. coli or pcDNA for mammalian cells). Incorporate an affinity tag (e.g., 6x-His, GST) to facilitate purification.
-
Expression: Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3) or HEK293T cells). Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, and induction time for E. coli; transfection reagent and time for mammalian cells).
-
Lysis: Harvest the cells and lyse them using appropriate buffers and methods (e.g., sonication for bacteria, RIPA buffer for mammalian cells) to release the recombinant protein.
-
Purification: Purify the tagged this compound protein from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Quality Control: Assess the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay (e.g., BCA assay).
Polyclonal Antibody Production[1][2][3][4]
Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen. They are relatively quick and inexpensive to produce.
Protocol: Rabbit Immunization [1][2]
-
Pre-immune Serum Collection: Collect blood from the host animal (e.g., New Zealand white rabbit) before the first immunization to serve as a negative control.
-
Immunization Schedule:
-
Day 0: Emulsify 100-500 µg of purified this compound antigen with an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites.
-
Day 14, 28, 42: Boost the immunization with 50-250 µg of antigen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Titer Monitoring: Collect small blood samples 7-10 days after each boost to monitor the antibody titer using ELISA.[1]
-
Serum Collection: Once a high titer is achieved, perform a terminal bleed and collect the blood. Allow the blood to clot and centrifuge to separate the antiserum.
-
Purification: Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography.
Table 1: Typical Polyclonal Antibody Production Schedule
| Day | Procedure | Adjuvant | Antigen Dose |
| 0 | Primary Immunization | CFA | 100-500 µg |
| 14 | 1st Boost | IFA | 50-250 µg |
| 21 | Test Bleed | - | - |
| 28 | 2nd Boost | IFA | 50-250 µg |
| 35 | Test Bleed | - | - |
| 42 | 3rd Boost | IFA | 50-250 µg |
| 52 | Terminal Bleed | - | - |
Monoclonal Antibody Production[5][6][7][8][9]
Monoclonal antibodies are produced by a single B-cell clone and recognize a single epitope, offering high specificity and batch-to-batch consistency.[3]
Protocol: Hybridoma Technology [4][3][5]
-
Immunization: Immunize mice (e.g., BALB/c) with the this compound antigen following a similar schedule as for polyclonal antibody production.[4][5]
-
Splenocyte Isolation: Three days after the final boost, euthanize the mouse and aseptically remove the spleen. Isolate splenocytes by mechanical dissociation.
-
Fusion: Fuse the isolated splenocytes with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).[4]
-
Selection: Select for fused hybridoma cells by culturing in HAT (Hypoxanthine-Aminopterin-Thymidine) medium. Unfused myeloma cells will die, and unfused splenocytes have a limited lifespan.
-
Screening: Screen the supernatant from surviving hybridoma clones for the presence of this compound-specific antibodies using ELISA.
-
Cloning: Isolate and expand positive clones by limiting dilution to ensure monoclonality.
-
Expansion and Antibody Production: Expand the selected monoclonal hybridoma cell line in culture to produce larger quantities of the antibody, or inject the cells into the peritoneal cavity of mice to produce ascites fluid rich in the monoclonal antibody.
-
Purification: Purify the monoclonal antibody from the culture supernatant or ascites fluid using Protein A/G affinity chromatography.
Application Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay used for detecting and quantifying proteins.[6][7] A sandwich ELISA is a common format for quantifying a target antigen.
Protocol: Sandwich ELISA [6][8]
-
Coating: Dilute the capture antibody (e.g., polyclonal anti-ZK824859) to 1-10 µg/mL in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[8]
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[8]
-
Sample Incubation: Wash the plate. Add 100 µL of standards and samples (diluted in blocking buffer) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of the detection antibody (e.g., biotinylated monoclonal anti-ZK824859) and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-HRP and incubate for 20 minutes at room temperature.
-
Substrate: Wash the plate. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[8]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Western Blotting
Western blotting is used to detect specific proteins in a complex mixture separated by gel electrophoresis.[9][10][11]
Protocol: Western Blot [11][12][13]
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[10]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ZK824859 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
Immunohistochemistry (IHC)
IHC is used to visualize the distribution and localization of proteins within tissues.[14][15][16][17]
Protocol: IHC on Paraffin-Embedded Sections [14][18]
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) and finally water to rehydrate the tissue sections.[14]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a microwave or pressure cooker.[15]
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂. Block non-specific antibody binding with a blocking serum.[14]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-ZK824859 antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: Wash the slides. Apply a biotinylated secondary antibody followed by an HRP-conjugated streptavidin complex.[18]
-
Chromogen: Add a chromogen substrate such as DAB (3,3'-Diaminobenzidine) and incubate until a brown color develops.[14]
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Imaging: Visualize the staining under a microscope.
Signaling Pathway Analysis
Once specific antibodies to this compound are available, they can be used to investigate its role in cellular signaling. Techniques such as immunoprecipitation followed by mass spectrometry (IP-MS) can identify interacting proteins, while immunofluorescence can reveal its subcellular localization in response to various stimuli. The diagram below illustrates a hypothetical signaling cascade that could be investigated.
Caption: A hypothetical signaling pathway involving this compound.
Disclaimer: The protocols provided are intended as a general guide. Optimization of specific conditions, concentrations, and incubation times will be necessary for each new antibody and application. All work involving animals must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. Custom Rabbit Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. sinobiological.com [sinobiological.com]
- 4. inis.iaea.org [inis.iaea.org]
- 5. Identification of a Monoclonal Antibody against Porcine Deltacoronavirus Membrane Protein [mdpi.com]
- 6. Surmodics - Guide To Detecting Proteins: ELISA [shop.surmodics.com]
- 7. ELISA Protocol [protocols.io]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 12. Western Blot 協定 - 免疫印圖或 Western Blot [sigmaaldrich.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. ptglab.com [ptglab.com]
- 15. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 16. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]
- 17. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 18. Immunohistochemistry Procedure [sigmaaldrich.com]
Unidentified Gene Identifier: Unable to Process Request for ZK824859 in Arabidopsis thaliana
Initial investigations to generate detailed application notes and protocols for knockout studies of the gene identified as "ZK824859" in Arabidopsis thaliana have been unsuccessful. Extensive searches of public genetic databases and scientific literature did not yield any information for a gene with this specific identifier in Arabidopsis thaliana.
This suggests that "this compound" may be an internal, non-standard, or erroneous gene identifier. Standard gene identifiers for Arabidopsis thaliana typically follow the "AT" nomenclature (e.g., AT1G01010) as assigned by The Arabidopsis Information Resource (TAIR).
Without a valid and recognized gene identifier, it is not possible to retrieve the necessary information to fulfill the request for:
-
Quantitative data summaries: No data can be found to be structured into tables.
-
Detailed experimental protocols: Specific methodologies for gene knockout studies are dependent on the gene of interest.
-
Signaling pathway and workflow diagrams: Visualizations cannot be created without knowledge of the gene's function and interactions.
Recommendations for the Requester:
To proceed with this request, it is crucial to verify the gene identifier . Please provide a standard Arabidopsis thaliana gene identifier (AT number) or any alternative public accession numbers associated with "this compound".
Once a valid identifier is provided, a comprehensive search for relevant knockout studies, experimental data, and associated biological pathways can be initiated to generate the requested application notes and protocols.
Application Notes & Protocols: Yeast Two-Hybrid Screening for Protein-Protein Interactions
A C C E S S I N G P R O T E I N I N T E R A C T I O N S U S I N G A N O V E L B A I T : Z K 8 2 4 8 5 9
These application notes provide a comprehensive overview and detailed protocols for utilizing the Yeast Two-Hybrid (Y2H) system to identify and characterize protein-protein interactions involving the novel protein of interest, ZK824859. The Y2H system is a powerful in vivo technique to detect binary protein interactions in a eukaryotic cellular environment.[1][2][3]
Introduction to Yeast Two-Hybrid (Y2H) Screening
The Yeast Two-Hybrid system is a molecular biology technique used to discover protein-protein interactions.[4] It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[2][5] When these two domains are brought into close proximity, they can activate the transcription of downstream reporter genes.[5][6]
In a Y2H screen, the protein of interest (the "bait," in this case, this compound) is fused to the DNA-binding domain (BD). A library of potential interacting partners (the "prey") is fused to the activation domain (AD). If the bait and prey proteins interact, the BD and AD are brought together, reconstituting the transcription factor and activating reporter genes, allowing for selection and identification of positive interactions.[2][6]
Experimental Workflow
The overall workflow for a yeast two-hybrid screen with this compound is depicted below. This process begins with the construction of the "bait" plasmid and culminates in the identification and validation of interacting "prey" proteins.
Hypothetical Signaling Pathway Involving this compound
To provide context for the types of interactions that might be discovered, the following diagram illustrates a hypothetical signaling pathway where this compound could play a role. A Y2H screen could help to identify and validate the depicted interactions.
References
- 1. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 3. Yeast Two-Hybrid Screening for Identification of Protein-Protein Interactions in Solanum tuberosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 5. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matchmaker Gold Yeast Two-Hybrid System [takarabio.com]
Application Notes and Protocols: Subcellular Localization of Small Molecules in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the subcellular localization of a compound is a critical step in understanding its mechanism of action and potential therapeutic or herbicidal effects. This document provides a generalized framework and detailed protocols for investigating the subcellular distribution of a novel small molecule within plant cells. While direct experimental data for the specific compound ZK824859 is not available in the public domain, the methodologies outlined here represent the current best practices for such investigations.
The following sections detail experimental workflows, data presentation formats, and hypothetical signaling pathways to serve as a comprehensive guide for researchers.
Data Presentation: Quantitative Analysis of Subcellular Distribution
Table 1: Hypothetical Quantitative Distribution of a Fluorescently Labeled Small Molecule in Arabidopsis thaliana Protoplasts.
| Subcellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Percentage of Total Cellular Fluorescence (%) |
| Nucleus | 850 ± 75 | 35 |
| Chloroplasts | 450 ± 50 | 18 |
| Mitochondria | 200 ± 30 | 8 |
| Vacuole | 150 ± 25 | 6 |
| Cytosol | 600 ± 65 | 25 |
| Plasma Membrane | 175 ± 20 | 7 |
| Not Determined | - | 1 |
Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.
Experimental Protocols
The following are detailed protocols for key experiments used to determine the subcellular localization of a small molecule in plant cells.
Protocol 1: Synthesis of a Fluorescently Labeled Small Molecule
Objective: To chemically conjugate a fluorescent dye to the small molecule of interest to enable visualization by fluorescence microscopy.
Materials:
-
Small molecule of interest (e.g., a hypothetical "Compound X")
-
Amine-reactive fluorescent dye (e.g., NHS-ester of a fluorophore like fluorescein isothiocyanate - FITC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reaction vial
-
Stir plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer for verification
Procedure:
-
Dissolve the small molecule (containing a suitable functional group like an amine) in anhydrous DMF in a reaction vial.
-
Add a 1.5 molar excess of the amine-reactive fluorescent dye to the solution.
-
Add a 2 molar excess of TEA to act as a base catalyst.
-
Seal the vial and stir the reaction at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the fluorescently labeled compound using reverse-phase HPLC.
-
Collect the fractions containing the desired product and verify its identity and purity using mass spectrometry and analytical HPLC.
-
Lyophilize the purified product and store it at -20°C, protected from light.
Protocol 2: Plant Protoplast Isolation and Transfection
Objective: To prepare viable plant protoplasts and introduce the fluorescently labeled small molecule for localization studies.
Materials:
-
4-week-old Arabidopsis thaliana leaves
-
Enzyme solution (1% Cellulase R-10, 0.25% Macerozyme R-10, 0.4 M Mannitol, 20 mM MES, pH 5.7)
-
W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7)
-
MMg solution (0.4 M Mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7)
-
Fluorescently labeled small molecule stock solution (in DMSO)
-
Polyethylene glycol (PEG) solution (40% PEG 4000, 0.2 M Mannitol, 0.1 M CaCl2)
-
Microscope slides and coverslips
Procedure:
-
Slice Arabidopsis leaves into thin strips (0.5-1 mm).
-
Plasmolyze the leaf strips in the enzyme solution and incubate in the dark for 3-4 hours with gentle shaking.
-
Filter the protoplast suspension through a 70 µm nylon mesh to remove undigested tissue.
-
Centrifuge the protoplasts at 100 x g for 2 minutes and discard the supernatant.
-
Gently resuspend the protoplasts in W5 solution and incubate on ice for 30 minutes.
-
Centrifuge and resuspend the protoplasts in MMg solution to a final concentration of 2 x 10^5 protoplasts/mL.
-
To 100 µL of the protoplast suspension, add 1-5 µM of the fluorescently labeled small molecule.
-
Add an equal volume of PEG solution, mix gently, and incubate at room temperature for 15 minutes. This step is to facilitate uptake but may not be necessary for all small molecules. Direct incubation can also be tested.
-
Dilute the mixture with W5 solution and centrifuge to collect the protoplasts.
-
Resuspend the protoplasts in W5 solution and proceed to microscopy.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM)
Objective: To visualize the subcellular localization of the fluorescently labeled small molecule and co-localize it with known organelle markers.
Materials:
-
Protoplast suspension containing the fluorescently labeled small molecule
-
Organelle-specific fluorescent markers (e.g., MitoTracker Red for mitochondria, DAPI for nucleus)
-
Confocal microscope with appropriate laser lines and emission filters
-
Image analysis software (e.g., ImageJ, Fiji)
Procedure:
-
If co-localization is desired, incubate the protoplasts with organelle-specific markers according to the manufacturer's instructions.
-
Pipette a small volume of the protoplast suspension onto a microscope slide and cover with a coverslip.
-
Place the slide on the stage of the confocal microscope.
-
Excite the fluorescently labeled small molecule and organelle markers with their respective laser lines.
-
Capture images in separate channels for each fluorophore to avoid bleed-through.
-
Acquire a Z-stack of images to reconstruct a 3D view of the cell.
-
Analyze the images using software to determine the degree of co-localization between the small molecule and the organelle markers.
-
Quantify the fluorescence intensity in different subcellular compartments to generate data for a distribution table.
Visualization of Concepts
Experimental Workflow
The following diagram illustrates the overall workflow for determining the subcellular localization of a small molecule.
Caption: Workflow for Subcellular Localization.
Hypothetical Signaling Pathway
Should a small molecule be found to localize to a specific organelle, it may be involved in a signaling pathway. The diagram below depicts a hypothetical pathway where a compound localizes to the nucleus and influences gene expression.
Caption: Hypothetical Nuclear Signaling Pathway.
Conclusion
The protocols and frameworks provided in these application notes offer a robust starting point for the investigation of the subcellular localization of novel small molecules in plant cells. While the specific compound this compound remains uncharacterized in publicly accessible literature, the methodologies described are universally applicable and can be adapted to a wide range of compounds and plant species. Accurate determination of subcellular localization is a cornerstone of modern cell biology and drug discovery, providing invaluable insights into molecular function.
Application Note: Development of a Competitive ELISA for the Quantification of uPA Inhibition by ZK824859
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibitory activity of ZK824859 on human urokinase-type plasminogen activator (uPA). This compound is a potent and selective inhibitor of uPA, a serine protease implicated in tumor invasion and metastasis.[1][2][3][4] This assay is designed for researchers, scientists, and drug development professionals to enable the screening and characterization of uPA inhibitors. The protocol outlines the necessary reagents, step-by-step procedures, and data analysis methods. Additionally, this document includes visualizations of the uPA signaling pathway and the experimental workflow to facilitate a comprehensive understanding of the assay principles.
Introduction
Urokinase-type plasminogen activator (uPA) is a key enzyme in the plasminogen activation system. It converts the zymogen plasminogen into the active serine protease plasmin, which in turn degrades components of the extracellular matrix (ECM).[5][6] Overexpression of uPA is associated with increased tumor cell invasion and metastasis in various cancers.[7] Therefore, inhibitors of uPA are promising candidates for anti-cancer therapeutics.
This compound has been identified as a potent and selective small molecule inhibitor of human uPA.[1][2][3][4] To facilitate the study of this and other potential uPA inhibitors, a robust and reliable assay is required. This application note describes a competitive ELISA designed to quantify the inhibition of uPA activity by this compound. The assay measures the ability of the inhibitor to compete with a biotinylated uPA-specific substrate for binding to immobilized uPA. The signal generated is inversely proportional to the amount of this compound present in the sample.
Principle of the Assay
The competitive ELISA for uPA inhibition is based on the following principles:
-
Coating: Recombinant human uPA is immobilized on the surface of a 96-well microplate.
-
Competitive Binding: A mixture of the test compound (this compound) and a fixed concentration of a biotinylated uPA-specific substrate is added to the wells. This compound competes with the biotinylated substrate for binding to the active site of the immobilized uPA.
-
Detection: The amount of biotinylated substrate bound to the uPA is detected using streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotin label.
-
Signal Generation: A chromogenic substrate for HRP (e.g., TMB) is added, and the resulting colorimetric signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the concentration of this compound.
Materials and Methods
Reagents and Materials
-
Recombinant Human uPA (carrier-free)
-
Biotinylated uPA-specific substrate
-
This compound
-
96-well ELISA plates (high-binding)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Protocols
1. Plate Coating
-
Dilute recombinant human uPA to a final concentration of 1-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted uPA solution to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C.
-
The next day, aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
2. Competitive Inhibition Assay
-
Prepare a serial dilution of this compound in Assay Buffer. The concentration range should be chosen to bracket the expected IC50 value (e.g., 1 nM to 10 µM).
-
Prepare a working solution of the biotinylated uPA substrate in Assay Buffer at a concentration predetermined to be near its Kd for uPA.
-
In a separate dilution plate, mix 50 µL of each this compound dilution with 50 µL of the biotinylated uPA substrate working solution. Also include a control with no inhibitor (Assay Buffer only).
-
Transfer 100 µL of the inhibitor/substrate mixture to the corresponding wells of the uPA-coated plate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
3. Detection
-
Dilute the Streptavidin-HRP conjugate in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader immediately after adding the Stop Solution.
Data Presentation
The results can be analyzed by plotting the absorbance at 450 nm against the logarithm of the this compound concentration. The data can then be fitted to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of substrate binding.
Table 1: Example Data for this compound Inhibition of uPA
| This compound Conc. (nM) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % Inhibition |
| 0 (No Inhibitor) | 1.523 | 1.551 | 1.537 | 0 |
| 1 | 1.489 | 1.501 | 1.495 | 2.73 |
| 10 | 1.256 | 1.288 | 1.272 | 17.24 |
| 50 | 0.899 | 0.915 | 0.907 | 40.99 |
| 100 | 0.645 | 0.661 | 0.653 | 57.51 |
| 500 | 0.287 | 0.299 | 0.293 | 80.94 |
| 1000 | 0.154 | 0.162 | 0.158 | 89.72 |
| 10000 | 0.088 | 0.092 | 0.090 | 94.14 |
% Inhibition = [1 - (Mean Absorbance of Sample / Mean Absorbance of No Inhibitor Control)] x 100
Table 2: Specificity of this compound
| Enzyme | IC50 (nM) |
| Human uPA | 79[1][2][3][4] |
| Human tPA | 1580[1][3] |
| Human Plasmin | 1330[1][3] |
Visualizations
Caption: Mechanism of uPA-mediated ECM degradation and its inhibition by this compound.
Caption: Experimental workflow for the competitive ELISA of uPA inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | uPA inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Procedures for the quantitative protein determination of urokinase and its inhibitor, PAI-1, in human breast cancer tissue extracts by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urokinase / uPA ELISA Kit| BioOcean® [bioocean.com]
Application Notes and Protocols for Testing ZK824859 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824859 is a selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease implicated in various pathological processes, including inflammation and tissue remodeling.[1] The urokinase plasminogen activator system is a key player in the degradation of the extracellular matrix through the conversion of plasminogen to plasmin.[1][2] This activity is crucial for cell migration and tissue invasion, and its dysregulation is associated with diseases such as cancer and inflammatory disorders.[1][2] this compound demonstrates inhibitory activity against human and mouse uPA, making it a candidate for therapeutic intervention in diseases where uPA activity is upregulated.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a well-established animal model for multiple sclerosis that involves neuroinflammation and demyelination.
Signaling Pathway of Urokinase Plasminogen Activator (uPA)
The uPA system plays a critical role in extracellular matrix remodeling and cell signaling. The binding of uPA to its receptor, uPAR, on the cell surface initiates a cascade of events. This interaction facilitates the conversion of plasminogen into plasmin, a broad-spectrum protease that degrades components of the extracellular matrix.[1][2][3] This process is vital for cell migration and tissue invasion.[1] Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins and G-protein coupled receptors, to activate intracellular signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways, which regulate cell proliferation, survival, and migration.[3][4] this compound, as a uPA inhibitor, is designed to block the catalytic activity of uPA, thereby preventing the downstream effects of plasminogen activation and subsequent signaling events.
Animal Model: Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[5][6] In C57BL/6 mice, EAE is typically induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin (PTX).[3][7][8] This leads to the development of a chronic progressive paralysis characterized by central nervous system (CNS) inflammation and demyelination.[1][3]
Experimental Workflow
Detailed Protocols
I. EAE Induction in C57BL/6 Mice
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
-
Prepare an equal volume of CFA.
-
Emulsify the MOG35-55 solution with CFA by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Anesthetize mice lightly.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank (50 µL per site). This delivers a total of 100 µg of MOG35-55 per mouse.
-
Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX i.p. in 100 µL of sterile PBS.
-
II. This compound Administration
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare stock solutions of this compound in the chosen vehicle at concentrations required for the different dose groups (e.g., 10, 25, and 50 mg/kg).
-
Ensure the solutions are homogenous.
-
-
Administration:
-
Starting from Day 0 (day of immunization), administer the appropriate dose of this compound or vehicle control to each mouse twice daily (b.i.d.) via oral gavage.
-
The volume of administration should be adjusted based on the individual mouse's body weight.
-
III. Clinical Assessment of EAE
Procedure:
-
Beginning on day 7 post-immunization, monitor all mice daily for clinical signs of EAE and record their body weight.
-
Assign a clinical score to each mouse based on the following scale:[9][10][11]
-
0: No clinical signs.
-
0.5: Tip of tail is limp.
-
1: Limp tail.
-
1.5: Limp tail and hind limb weakness.
-
2: Limp tail and definite hind limb weakness.
-
2.5: Limp tail and dragging of one hind limb.
-
3: Limp tail and complete paralysis of both hind limbs.
-
3.5: Limp tail, complete hind limb paralysis, and forelimb weakness.
-
4: Moribund state.
-
5: Death due to EAE.
-
IV. Histopathological Analysis
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Paraffin embedding reagents
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Luxol Fast Blue (LFB) stain
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the experimental endpoint (e.g., day 25-30 post-immunization), euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Carefully dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
-
-
Tissue Processing and Sectioning:
-
Process the fixed tissues through a series of graded alcohols and xylene, and embed in paraffin.
-
Cut 5-10 µm thick sections of the brain and spinal cord using a microtome.
-
-
Staining:
-
H&E Staining: Stain sections with H&E to visualize inflammatory cell infiltrates in the CNS.
-
LFB Staining: Stain sections with LFB to assess the degree of demyelination. Myelinated areas will stain blue, while demyelinated areas will appear pale.
-
-
Quantification:
-
Score the degree of inflammation and demyelination semi-quantitatively on a scale of 0-4 (0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe) in different regions of the CNS (e.g., cerebellum, spinal cord).
-
Alternatively, quantify the area of inflammatory infiltrates and demyelination using image analysis software.
-
Data Presentation
Quantitative data from the study should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Clinical EAE Parameters
| Treatment Group | Mean Day of Onset | Mean Maximum Clinical Score | Cumulative Disease Score | Incidence (%) |
| Vehicle Control | ||||
| This compound (10 mg/kg) | ||||
| This compound (25 mg/kg) | ||||
| This compound (50 mg/kg) |
Table 2: Histopathological Scores
| Treatment Group | Mean Inflammation Score (Spinal Cord) | Mean Demyelination Score (Spinal Cord) |
| Vehicle Control | ||
| This compound (10 mg/kg) | ||
| This compound (25 mg/kg) | ||
| This compound (50 mg/kg) |
Table 3: this compound Inhibitory Activity
| Compound | Target | IC50 (nM) | Species |
| This compound | uPA | 79 | Human |
| tPA | 1580 | Human | |
| Plasmin | 1330 | Human | |
| uPA | 410 | Mouse | |
| tPA | 910 | Mouse | |
| Plasmin | 1600 | Mouse | |
| Data obtained from MedChemExpress and is for reference only.[1] |
References
- 1. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. researchgate.net [researchgate.net]
- 5. redoxis.se [redoxis.se]
- 6. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: ZK824859 in Cancer Cell Migration Assays
Introduction
Cell migration is a fundamental biological process essential for embryonic development, tissue repair, and immune responses. However, in the context of cancer, the migratory capabilities of tumor cells are a key driver of metastasis, the process by which cancer spreads to distant organs, which is the primary cause of cancer-related mortality. The ability to accurately measure and understand the mechanisms of cancer cell migration is therefore of paramount importance in the development of novel anti-cancer therapeutics. This document provides an overview of common in vitro assays used to assess cancer cell migration and detailed protocols for their implementation, with a focus on investigating the effects of the hypothetical compound ZK824859.
Key In Vitro Cancer Cell Migration Assays
Two of the most widely used methods to study cancer cell migration in a laboratory setting are the Wound Healing (or Scratch) Assay and the Transwell (or Boyden Chamber) Assay.[1][2] These assays provide quantitative and qualitative data on the ability of cancer cells to move, either collectively or individually, and can be adapted to study the effects of potential inhibitory compounds like this compound.
Wound Healing / Scratch Assay
The wound healing assay is a straightforward and cost-effective method to study collective cell migration. A confluent monolayer of cultured cancer cells is mechanically "wounded" by creating a scratch, and the rate at which the cells migrate to close the gap is monitored over time. This assay is particularly useful for observing cell-cell interactions and the coordinated movement of a sheet of cells.[1]
Transwell Migration / Invasion Assay
The Transwell assay, also known as the Boyden chamber assay, is used to assess the chemotactic response of individual cells to a chemoattractant.[2][3][4] Cells are seeded in the upper chamber of a two-compartment system, separated by a porous membrane.[2][4] A chemoattractant is placed in the lower chamber, creating a gradient that stimulates cell migration through the pores.[5][4] This assay can be modified to study cell invasion by coating the membrane with an extracellular matrix (ECM) component like Matrigel.[3][4][6] This variation measures the ability of cells to degrade the ECM and migrate, mimicking a key step in metastasis.[7]
Experimental Protocols
The following are detailed protocols for performing wound healing and transwell migration assays to evaluate the effect of this compound on cancer cell migration.
Protocol 1: Wound Healing (Scratch) Assay
Objective: To determine the effect of this compound on the collective migration of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
24-well tissue culture plates
-
Sterile p200 pipette tips or a specialized wound healing insert
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cancer cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Starvation (Optional): Once the cells are confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Washing: Gently wash the wells with serum-free medium or PBS to remove any detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound to the respective wells. Include a vehicle-only control.
-
Image Acquisition: Immediately after adding the treatment (time 0), and at regular intervals thereafter (e.g., every 6, 12, and 24 hours), capture images of the scratch wound using an inverted microscope.[5]
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. The rate of wound closure can be calculated and compared between the different treatment groups.
Data Presentation:
| Treatment Group | Initial Wound Area (µm²) | Wound Area at 12h (µm²) | Wound Area at 24h (µm²) | % Wound Closure at 24h |
| Vehicle Control | ||||
| This compound (X µM) | ||||
| This compound (Y µM) |
Protocol 2: Transwell Migration Assay
Objective: To quantify the effect of this compound on the chemotactic migration of individual cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., Fetal Bovine Serum (FBS), specific growth factors)
-
This compound (dissolved in a suitable vehicle)
-
24-well companion plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Inverted microscope with a camera
Procedure:
-
Rehydration of Inserts: Rehydrate the Transwell insert membranes by adding pre-warmed serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
-
Preparation of Lower Chamber: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.[1]
-
Cell Preparation: Harvest and resuspend the cancer cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL). Pre-treat the cells with various concentrations of this compound or the vehicle control for a specified period.
-
Cell Seeding: Remove the rehydration medium from the inserts and add the cell suspension to the top chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant migration but not overgrowth (typically 12-24 hours).[1]
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the top chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with a fixation solution for 15-20 minutes. Subsequently, stain the cells with crystal violet for 10-15 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Imaging and Quantification: Image the stained cells on the underside of the membrane using an inverted microscope. Count the number of migrated cells in several random fields of view for each insert.
Data Presentation:
| Treatment Group | Average Number of Migrated Cells per Field | % Inhibition of Migration |
| Vehicle Control | 0% | |
| This compound (X µM) | ||
| This compound (Y µM) |
Signaling Pathways and Experimental Workflows
The inhibitory effect of a compound like this compound on cancer cell migration is likely mediated through its interaction with specific signaling pathways that regulate the cytoskeleton, cell adhesion, and motility. Common pathways implicated in cancer cell migration include the PI3K/AKT, Ras/MAPK, and Rho GTPase pathways.[8] Further investigation into the mechanism of action of this compound would involve analyzing its effects on key proteins within these pathways.
Below are diagrams illustrating a hypothetical signaling pathway affected by this compound and the general experimental workflows for the described assays.
Caption: Hypothetical signaling pathway where this compound inhibits PI3K activation.
Caption: General experimental workflows for migration assays.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. 세포 이동 및 침입 분석 [sigmaaldrich.com]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell invasion and migration assay [bio-protocol.org]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring In Vivo Bioavailability of ZK824859
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the in vivo bioavailability of the novel small molecule compound, ZK824859. Bioavailability studies are fundamental in drug development to ascertain the rate and extent to which an active pharmaceutical ingredient is absorbed from a drug product and becomes available at the site of action.[1] The following protocols are designed to guide researchers through the process of conducting a preclinical in vivo bioavailability study to determine key pharmacokinetic parameters.
Introduction to Bioavailability
Bioavailability (F) is a critical pharmacokinetic parameter that quantifies the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[2] It is a key determinant of a drug's efficacy and safety.[2] Absolute bioavailability compares the availability of the active drug in the systemic circulation following non-intravenous administration with the availability of the same drug following intravenous administration (which is considered 100% bioavailable).[3]
Key pharmacokinetic parameters derived from bioavailability studies include:
-
Cmax: Maximum (or peak) plasma drug concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half.
Experimental Design and Strategy
The determination of this compound's bioavailability will be achieved through a single-dose, two-period crossover study design in a suitable animal model.[4] This design allows each animal to serve as its own control, minimizing biological variability.[5] The compound will be administered via both intravenous (IV) and oral (PO) routes, with a washout period between administrations to ensure complete clearance of the drug from the system.[6]
Animal Model Selection
The choice of animal model is crucial for obtaining data that can be extrapolated to humans.[2][7][8] Rodents, such as rats, are commonly used for early-stage pharmacokinetic studies due to their small size, ease of handling, and well-characterized physiology.[2] For a more comprehensive evaluation that may better mimic human gastrointestinal physiology, beagle dogs are often selected.[7][8]
Table 1: Animal Model Recommendations
| Species | Justification |
| Sprague-Dawley Rats | Well-established model for pharmacokinetic studies; similar metabolic pathways to humans for many compounds.[2][7] |
| Beagle Dogs | Gastrointestinal tract is anatomically and physiologically more similar to humans, providing more predictive data for oral absorption.[7][8] |
Detailed Experimental Protocols
Animal Preparation and Dosing
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to the study.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing to minimize the effect of food on drug absorption.[4] Water should be available ad libitum.
-
Dose Preparation:
-
IV Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., saline, PEG400/water). The concentration should be calculated to deliver the desired dose in a small volume (e.g., 1-2 mg/kg).
-
PO Formulation: Prepare a suspension or solution of this compound in an appropriate oral vehicle (e.g., 0.5% methylcellulose). The concentration should be set for a higher dose (e.g., 10-20 mg/kg) to account for incomplete absorption.
-
-
Administration:
-
IV Administration: Administer the prepared dose via a tail vein (rats) or cephalic vein (dogs) as a slow bolus injection.
-
PO Administration: Administer the prepared dose via oral gavage.[6]
-
Blood Sample Collection and Processing
-
Sampling Schedule: Collect blood samples at predetermined time points to adequately define the plasma concentration-time profile. A typical schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Collection: Collect blood (approximately 0.25 mL for rats, 1 mL for dogs) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method
The concentration of this compound in plasma samples will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices. The method should be validated for linearity, accuracy, precision, and stability.
Pharmacokinetic Data Analysis
The plasma concentration-time data will be analyzed using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
The following key pharmacokinetic parameters will be calculated:
-
AUC(0-t): The area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.
-
AUC(0-inf): The area under the plasma concentration-time curve extrapolated to infinity.
-
Cmax and Tmax: Determined directly from the observed data.
-
t1/2: The elimination half-life.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
Absolute bioavailability (F%) will be calculated using the following formula:
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Data Presentation
The quantitative data obtained from the pharmacokinetic analysis should be summarized in the following tables for clear comparison.
Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Parameter | Units | Mean ± SD |
| Dose | mg/kg | Value |
| Cmax | ng/mL | Value |
| Tmax | h | Value |
| AUC(0-t) | ngh/mL | Value |
| AUC(0-inf) | ngh/mL | Value |
| t1/2 | h | Value |
| CL | mL/h/kg | Value |
| Vd | L/kg | Value |
Table 3: Pharmacokinetic Parameters of this compound Following Oral Administration
| Parameter | Units | Mean ± SD |
| Dose | mg/kg | Value |
| Cmax | ng/mL | Value |
| Tmax | h | Value |
| AUC(0-t) | ngh/mL | Value |
| AUC(0-inf) | ngh/mL | Value |
| t1/2 | h | Value |
Table 4: Bioavailability of this compound
| Parameter | Units | Value |
| Absolute Bioavailability (F) | % | Value |
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the in vivo bioavailability of this compound.
Pharmacokinetic Process (ADME)
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 21 CFR § 320.26 - Guidelines on the design of a single-dose in vivo bioavailability or bioequivalence study. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing ZK824859 Protein Yield in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the expression yield of the recombinant protein ZK824859 in Escherichia coli. The principles and protocols outlined here are broadly applicable to many recombinant proteins expressed in E. coli.
General Troubleshooting Guide
This guide addresses common issues encountered during the expression of recombinant proteins like this compound in E. coli.
Question: My this compound protein yield is very low or undetectable. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no protein expression is a common issue that can stem from various factors throughout the expression workflow.[1][2] A systematic approach to troubleshooting is recommended. Below is a logical workflow to diagnose and resolve the problem.
Caption: A stepwise workflow for troubleshooting low recombinant protein yield.
1. Verify the Integrity of Your Expression Plasmid
-
Potential Issue: Errors in the plasmid construct, such as frameshift mutations, premature stop codons, or incorrect insert orientation, can abolish protein expression.[2]
-
Troubleshooting Steps:
-
DNA Sequencing: Always sequence your final plasmid construct to confirm the integrity and correct reading frame of your gene insert.
-
Restriction Digest: Perform a diagnostic restriction digest to verify the plasmid size and the presence of the insert.
-
Plasmid Purity: Ensure you are using high-quality, endotoxin-free plasmid DNA for transformations. Low plasmid yield or quality can affect transformation efficiency.[3]
-
2. Evaluate Transformation and Colony Selection
-
Potential Issue: Inefficient transformation, use of old plates, or selecting non-expressing colonies can lead to failed expression experiments.
-
Troubleshooting Steps:
-
Fresh Transformations: Always use freshly transformed cells for expression studies. Avoid starting cultures from glycerol stocks that have been stored for a long time, as plasmid integrity can be compromised.[2][4]
-
Antibiotic Stability: If using ampicillin, be aware that it can degrade in liquid cultures. Consider using a more stable antibiotic like carbenicillin.[4] Ensure that your antibiotic concentration is appropriate.
-
Colony Screening: Pick multiple individual colonies for small-scale expression trials to account for potential clonal variation in expression levels.[4]
-
3. Optimize Culture and Induction Conditions
-
Potential Issue: Suboptimal growth and induction parameters are a frequent cause of poor protein yield.[5][6]
-
Troubleshooting Steps:
-
Inducer Concentration: The standard 1 mM IPTG concentration is not always optimal. Test a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM).[4][7]
-
Induction Temperature and Time: Lowering the induction temperature (e.g., 18°C, 25°C, 30°C) and extending the induction time can enhance protein solubility and yield.[2][4]
-
Cell Density at Induction (OD600): Inducing at the mid-log phase of growth (OD600 of 0.6-0.8) is generally recommended. However, for some proteins, induction at a later log phase might improve yield.[7]
-
Growth Media: While LB is common, richer media like Terrific Broth (TB) or auto-induction media can significantly boost cell density and protein yield.[8]
-
4. Analyze Protein Solubility
-
Potential Issue: The expressed protein may be forming insoluble inclusion bodies, which would not be apparent in the soluble fraction of the cell lysate.[2][9]
-
Troubleshooting Steps:
-
Check the Insoluble Fraction: After cell lysis, analyze both the soluble supernatant and the insoluble pellet by SDS-PAGE. The presence of your protein in the pellet indicates the formation of inclusion bodies.
-
Promote Soluble Expression: If your protein is in inclusion bodies, try the following:
-
5. Assess Potential Protein Toxicity
-
Potential Issue: If the expressed protein is toxic to E. coli, you may observe slow cell growth or cell death after induction.[2]
-
Troubleshooting Steps:
-
Use a Tightly Regulated Promoter: Promoters like the araBAD (pBAD) system offer tighter control over basal expression than the T7 promoter.
-
Use a Host Strain for Toxic Proteins: Strains like BL21(DE3)pLysS or pLysE express T7 lysozyme, which inhibits basal T7 RNA polymerase activity, reducing leaky expression before induction.[2]
-
Add Glucose to the Medium: Supplementing the growth medium with glucose can help repress basal expression from the lac operon in T7-based systems.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which E. coli strain is best for expressing my protein this compound?
A1: The optimal E. coli strain depends on the properties of your protein. BL21(DE3) is a good starting point as it is a protease-deficient strain suitable for high-level protein expression with T7 promoter-based vectors.[5][10] However, if you encounter issues, consider other strains.
Caption: A decision tree to guide the selection of an appropriate E. coli host strain.
Q2: My protein contains codons that are rare in E. coli. How can this affect my yield?
A2: The presence of codons in your gene that are infrequently used by E. coli can lead to translational stalling, premature termination of translation, and a significant reduction in protein yield.[2][10] To address this, you can either use a host strain like Rosetta(DE3), which contains a plasmid that supplies tRNAs for rare codons, or synthesize a codon-optimized version of your gene to match the codon usage of E. coli.[10][11]
Q3: How can I quickly screen for optimal expression conditions?
A3: A parallel screening approach can efficiently identify optimal conditions.[6] This involves setting up multiple small-scale cultures (e.g., in 24-well deep-well plates) to simultaneously test different E. coli strains, induction temperatures, and inducer concentrations.
Quantitative Data Summary
The following tables provide examples of how to structure and compare data from optimization experiments.
Table 1: Effect of Induction Temperature and IPTG Concentration on this compound Yield
| Induction Temperature (°C) | IPTG Concentration (mM) | Total Protein Yield (mg/L) | Soluble Protein Yield (mg/L) |
| 37 | 1.0 | 50 | 5 |
| 37 | 0.5 | 45 | 8 |
| 30 | 1.0 | 70 | 30 |
| 30 | 0.5 | 65 | 40 |
| 18 | 1.0 | 40 | 35 |
| 18 | 0.5 | 38 | 36 |
Table 2: Comparison of this compound Expression in Different E. coli Host Strains
| Host Strain | Growth Medium | Soluble Yield (mg/L) | Insoluble Yield (mg/L) |
| BL21(DE3) | LB | 30 | 40 |
| Rosetta(DE3) | LB | 55 | 20 |
| BL21(DE3)pLysS | LB | 25 | 15 |
| ArcticExpress(DE3) | LB | 60 | 5 |
Experimental Protocols
Protocol 1: Optimizing IPTG Concentration and Induction Temperature
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli transformed with your this compound expression plasmid. Grow overnight at 37°C with shaking.
-
Secondary Culture: The next day, use the overnight culture to inoculate 6 flasks, each containing 50 mL of fresh LB with antibiotic, to a starting OD600 of 0.05.
-
Growth: Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Before induction, remove a 1 mL sample from each culture as an "uninduced" control. Then, induce the cultures according to the conditions in Table 1. For example:
-
Flasks 1 & 2: Move to a 37°C shaker, add 1.0 mM and 0.5 mM IPTG respectively.
-
Flasks 3 & 4: Move to a 30°C shaker, add 1.0 mM and 0.5 mM IPTG respectively.
-
Flasks 5 & 6: Move to an 18°C shaker, add 1.0 mM and 0.5 mM IPTG respectively.
-
-
Harvest: Harvest the cells after the appropriate induction time (e.g., 3-5 hours for 37°C and 30°C, or overnight for 18°C) by centrifugation.
-
Analysis: Normalize the cell pellets by OD600. Lyse the cells and analyze the total protein and soluble fraction by SDS-PAGE and Western blot (if an antibody is available) to determine the yield and solubility under each condition.
Protocol 2: Screening of Different E. coli Host Strains
-
Transformation: Transform your this compound expression plasmid into several candidate host strains (e.g., BL21(DE3), Rosetta(DE3), BL21(DE3)pLysS). Plate on LB agar plates with the appropriate antibiotics and grow overnight.
-
Inoculation: For each strain, pick a single colony and inoculate a 5 mL starter culture. Grow overnight.
-
Expression Cultures: Inoculate 50 mL of fresh medium with each starter culture to an OD600 of 0.05.
-
Growth and Induction: Grow all cultures at the optimal temperature and IPTG concentration determined from Protocol 1.
-
Harvest and Analysis: Harvest the cells, normalize by OD600, and analyze the soluble and insoluble fractions by SDS-PAGE to compare the expression levels across the different strains.
Key Factors Influencing Protein Expression
Caption: A diagram illustrating the interplay of factors affecting protein yield.
References
- 1. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 6. Protein Expression Optimization Strategies in E. coli: A Tailored Approach in Strain Selection and Parallelizing Expression Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increasing the yield of soluble recombinant protein expressed in E. coli by induction during late log phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to optimize protein expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 11. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting ZK824859 protein aggregation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving aggregation issues encountered with the ZK824859 protein.
Troubleshooting Guides
This section provides a question-and-answer format to address specific problems that may arise during the expression, purification, and storage of the this compound protein.
Issue: this compound is forming insoluble aggregates (inclusion bodies) during expression in E. coli.
Answer: The formation of inclusion bodies is a common challenge when overexpressing recombinant proteins in bacterial systems.[1][2] This often results from an imbalance between the rate of protein synthesis and the capacity of the cellular machinery to properly fold the protein. Here are several strategies to improve the solubility of this compound:
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., to 18-25°C) can slow down the rate of protein expression, allowing more time for proper folding.[1][3] Reducing the concentration of the inducer (e.g., IPTG) can also help to decrease the expression rate and potentially reduce aggregation.[4]
-
Utilize Solubility-Enhancing Fusion Tags: Fusing this compound with a highly soluble partner protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can significantly improve its solubility.[2][5]
-
Co-expression with Chaperones: Co-expressing molecular chaperones, which assist in protein folding, can help prevent the misfolding and aggregation of this compound.
-
Optimize Culture Media: Some media formulations are designed to maintain a balanced pH during cell growth, which can be beneficial for protein stability.[4] The use of autoinduction media can also lead to higher yields of soluble protein.[4]
Issue: this compound precipitates during purification.
Answer: Protein precipitation during purification can be caused by a variety of factors, including buffer conditions, protein concentration, and physical handling.[5][6] The following steps can help maintain the solubility of this compound throughout the purification process:
-
Buffer Optimization: The pH, ionic strength, and composition of the purification buffers are critical for protein stability. It is essential to screen a range of buffer conditions to find the optimal environment for this compound.[6]
-
Work at Low Temperatures: Performing all purification steps at 4°C can help to minimize protein aggregation.[5][6]
-
Maintain Low Protein Concentrations: High protein concentrations can promote aggregation.[6] Using larger volumes of lysis and chromatography buffers can help to keep the protein concentration low.[4] If a high final concentration is required, the inclusion of stabilizing excipients is recommended.[6]
-
Incorporate Stabilizing Additives: The addition of certain chemicals can help to stabilize this compound and prevent aggregation. A summary of commonly used additives is provided in the table below.
| Additive Class | Examples | Typical Concentration Range | Mechanism of Action |
| Polyols | Glycerol, Sorbitol | 5-20% (v/v) | Stabilize the native protein structure by being preferentially excluded from the protein surface.[7] |
| Sugars | Sucrose, Trehalose | 0.2-1 M | Act as protein stabilizers.[7][8] |
| Amino Acids | L-Arginine, L-Proline | 50-500 mM | Suppress aggregation by interacting with hydrophobic patches on the protein surface.[9] |
| Detergents | Polysorbate 20/80, Triton X-100 | 0.01-0.1% (v/v) | Prevent aggregation by interacting with hydrophobic surfaces.[7][8] |
| Reducing Agents | DTT, β-mercaptoethanol | 1-10 mM | Prevent the formation of incorrect disulfide bonds.[10] |
Issue: Purified this compound aggregates during storage or after freeze-thaw cycles.
Answer: Maintaining the long-term stability of purified this compound is crucial for its use in downstream applications. Aggregation during storage is a common issue that can be mitigated with proper handling and storage conditions.[5]
-
Optimal Storage Temperature: While storing proteins at 4°C is suitable for short-term use, for long-term storage, -80°C is generally preferred.[5]
-
Avoid Repeated Freeze-Thaw Cycles: Subjecting protein samples to multiple freeze-thaw cycles can lead to denaturation and aggregation.[4][5] It is best to store the protein in single-use aliquots.[4]
-
Use of Cryoprotectants: Adding cryoprotectants, such as glycerol (at 10-50% v/v), to the final protein solution can help to prevent aggregation during freezing.[5][11]
-
Buffer Composition for Storage: The storage buffer should be optimized for pH and may include stabilizing additives as mentioned in the table above.
Experimental Protocols
Protocol 1: Solubility Screening Assay for this compound
This protocol allows for the rapid screening of various buffer conditions to identify those that enhance the solubility of this compound.[10]
-
Prepare a stock solution of purified this compound.
-
Prepare a series of different buffer conditions to be tested. This can include variations in pH, salt concentration, and the presence of different additives.
-
Dilute the this compound stock into each of the test buffers to a final concentration suitable for detection.
-
Incubate the samples under the desired test conditions (e.g., a specific temperature for a set duration).
-
Separate soluble from insoluble protein by centrifugation or filtration.
-
Analyze the amount of soluble this compound in the supernatant by SDS-PAGE or Western blotting.[10]
Protocol 2: Refolding of this compound from Inclusion Bodies
If this compound is expressed as inclusion bodies, a refolding protocol is necessary to obtain the active protein.
-
Isolate and wash the inclusion bodies from the E. coli cell lysate.
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) and a reducing agent (e.g., DTT) to break any incorrect disulfide bonds.[7]
-
Refold the denatured this compound by rapidly diluting the solubilized protein into a large volume of refolding buffer.[9][11] This buffer should be optimized for pH and may contain additives that promote proper folding and prevent aggregation, such as L-arginine.[9]
-
Alternatively, use dialysis to gradually remove the denaturant, allowing the protein to refold.[7][12]
-
Purify the refolded this compound using chromatography techniques to separate the correctly folded protein from any remaining aggregates or misfolded species.
Signaling Pathways and Workflows
Caption: A flowchart for troubleshooting this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take if I observe aggregation of my this compound protein?
A1: The first step is to determine at which stage the aggregation is occurring: during expression, purification, or storage. Once the stage is identified, you can refer to the specific troubleshooting guides above. A good initial practice is to perform all steps at a low temperature (4°C) and handle the protein sample gently to minimize physical stress.[5][6]
Q2: How can I detect soluble aggregates of this compound that are not visible as precipitates?
A2: Soluble aggregates can be detected using several analytical techniques. Size Exclusion Chromatography (SEC) can separate aggregates from the monomeric protein. Dynamic Light Scattering (DLS) can measure the size distribution of particles in a solution, and analytical ultracentrifugation can also be used to identify the presence of soluble aggregates.[6]
Q3: Can the choice of expression system affect the aggregation of this compound?
A3: Yes, the expression system can have a significant impact on protein folding and solubility. If this compound is a eukaryotic protein, expressing it in a eukaryotic system (such as yeast, insect, or mammalian cells) may be necessary for proper folding and post-translational modifications, which can reduce aggregation.[1]
Q4: Are there any software tools that can predict the aggregation propensity of this compound?
A4: Yes, there are several bioinformatics tools available that can predict aggregation-prone regions within a protein's sequence. These tools can be useful for designing mutations to improve the solubility of this compound, although experimental validation is always necessary.
Q5: What is the mechanism behind L-arginine's ability to prevent protein aggregation?
A5: L-arginine is thought to suppress protein aggregation by interacting with exposed hydrophobic patches on the surface of proteins, thereby preventing the intermolecular interactions that lead to aggregation.[9] It can also stabilize the native state of some proteins.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 3. Uncovering methods for the prevention of protein aggregation and improvement of product quality in a transient expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. echemi.com [echemi.com]
- 6. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. jabonline.in [jabonline.in]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. Protein Refolding Techniques&Efficiency Detection- BiologicsCorp [biologicscorp.com]
- 12. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CRISPR/Cas9 for Phytoene Desaturase (PDS) Gene Editing in Plants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing CRISPR/Cas9-mediated editing of the Phytoene Desaturase (PDS) gene in plants. The PDS gene is a common target for demonstrating gene editing efficacy due to the easily observable albino or photobleached phenotype upon successful knockout.
Frequently Asked Questions (FAQs)
Q1: Why is the Phytoene Desaturase (PDS) gene a good target for initial CRISPR/Cas9 experiments in plants?
A1: The PDS gene is involved in the carotenoid biosynthesis pathway. Disruption of this gene leads to a lack of carotenoids, which protect chlorophyll from photo-oxidation. Consequently, successful editing of the PDS gene results in a visually distinct albino or pale phenotype, providing a straightforward initial screen for editing efficiency without the need for immediate molecular analysis.[1][2]
Q2: What are the key considerations for designing a highly efficient single-guide RNA (sgRNA) for the PDS gene?
A2: Several factors are crucial for optimal sgRNA design. The target sequence should be 17-23 nucleotides in length and immediately precede a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[3][4] The GC content of the sgRNA should ideally be between 40-60% to ensure stable binding.[5] It is also important to avoid sequences that may form strong secondary structures, which can hinder the formation of the Cas9-sgRNA complex.[5] Utilizing bioinformatics tools to predict on-target activity and potential off-target sites is highly recommended.[4]
Q3: What are the most common methods for delivering the CRISPR/Cas9 machinery into plant cells?
A3: The two most prevalent methods are Agrobacterium-mediated transformation and protoplast transformation. Agrobacterium-mediated transformation is a widely used method for many plant species, where the CRISPR/Cas9 components are delivered via a T-DNA plasmid.[2][6][7][8] Protoplast transformation involves the enzymatic removal of the plant cell wall, followed by the introduction of CRISPR/Cas9 components (as DNA, RNA, or ribonucleoprotein complexes) through methods like polyethylene glycol (PEG)-mediated transfection.[9][10][11][12] Biolistic particle delivery is another alternative, particularly for species recalcitrant to Agrobacterium transformation.[7]
Q4: How can I detect mutations in the PDS gene after the experiment?
A4: A variety of methods can be used to detect induced mutations. Initial screening can be visual, looking for the albino phenotype.[1][2] For molecular confirmation, common techniques include PCR-based methods like restriction fragment length polymorphism (RFLP) analysis if the mutation alters a restriction site, or T7 endonuclease I (T7E1) assays that cleave mismatched DNA heteroduplexes.[13] Sanger sequencing of PCR amplicons spanning the target site is used to determine the exact nature of the mutations.[1][13] For a more comprehensive analysis, especially for detecting off-target effects, next-generation sequencing (NGS) is the preferred method.[13] High-resolution melting (HRM) analysis is another sensitive method for detecting indels.[14]
Q5: What are off-target effects, and how can they be minimized when targeting the PDS gene?
A5: Off-target effects are unintended mutations at genomic sites that are similar in sequence to the intended target.[15] To minimize these, careful sgRNA design is paramount, selecting sequences with minimal similarity to other genomic regions.[5] Using Cas9 variants with higher fidelity can also reduce off-target activity. It's crucial to perform bioinformatics analysis to predict potential off-target sites.[16][17] Subsequent whole-genome sequencing or targeted deep sequencing of predicted off-target loci can be used to assess the frequency of off-target mutations.[18] Studies in plants have shown that off-target mutations are generally infrequent.[17][18][19]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no visible albino phenotype | Inefficient sgRNA: The designed sgRNA may have low on-target activity. | - Design and test multiple sgRNAs for the target gene.[20]- Ensure the sgRNA sequence is complementary to the target and has an appropriate GC content.[5]- Use sgRNA design tools that predict on-target efficiency. |
| Ineffective delivery of CRISPR/Cas9 components: The transformation or transfection method may not be optimized for your plant species. | - Optimize your Agrobacterium-mediated transformation protocol, including co-cultivation time and acetosyringone concentration.[1]- For protoplast transformation, optimize PEG concentration and incubation time.[9][10]- Consider using a different delivery method (e.g., biolistics).[7] | |
| Low expression of Cas9 or sgRNA: The promoters driving Cas9 and sgRNA expression may not be strong enough in your plant system. | - Use strong, species-appropriate promoters (e.g., CaMV 35S for Cas9 and U6 for sgRNA).[3][7]- Codon-optimize the Cas9 sequence for your target plant species.[20] | |
| High frequency of chimeric plants (mix of edited and unedited cells) | Late editing events during tissue culture: Editing may occur after initial cell divisions, leading to mosaicism. | - Apply stronger selection pressure during the regeneration phase if a selectable marker is used.- Isolate single cells or protoplasts for regeneration to ensure clonal plants.[9] |
| No mutations detected by molecular analysis despite a visible phenotype | Incorrect primers for PCR: Primers may be flanking a large deletion that prevents amplification. | - Design multiple primer pairs that amplify different-sized fragments around the target site.- Use methods like Southern blotting to detect large deletions. |
| Low sensitivity of the detection method: The chosen method may not be sensitive enough to detect low-frequency mutations. | - Use a more sensitive detection method like next-generation sequencing or digital PCR.[13][21]- Increase the number of samples analyzed. | |
| High frequency of off-target mutations | Poorly designed sgRNA: The sgRNA may have significant homology to other sites in the genome. | - Redesign the sgRNA using tools that perform genome-wide off-target searches.[4]- Choose a target site with fewer potential off-target loci with a low number of mismatches.[17][19] |
| High concentration of CRISPR/Cas9 components: Excessive amounts of Cas9 and sgRNA can increase off-target activity. | - Titrate the amount of plasmid DNA or ribonucleoprotein complex delivered to the cells.[20] | |
| Difficulty regenerating edited plants | Toxicity of CRISPR/Cas9 components: Overexpression of Cas9 can be toxic to some plant cells. | - Use weaker, tissue-specific, or inducible promoters to control Cas9 expression.[20]- Deliver Cas9 as a purified protein (ribonucleoprotein) instead of a DNA construct to reduce the duration of its presence in the cell.[10] |
| Suboptimal tissue culture conditions: The regeneration protocol may not be suitable for the edited cells. | - Optimize the hormone concentrations and culture conditions for your specific plant species and explant type.[11][12][22] |
Experimental Protocols
Detailed Methodology for Agrobacterium-mediated Transformation of Tobacco for PDS Gene Editing
This protocol is a generalized procedure and may require optimization for different plant species and genotypes.
-
sgRNA Design and Vector Construction:
-
Design two to three sgRNAs targeting an early exon of the PDS gene using a web-based tool.
-
Synthesize and clone the sgRNA cassette into a binary vector containing a plant-codon-optimized Cas9 expression cassette. A common vector backbone is pRGEB32.
-
Transform the final construct into Agrobacterium tumefaciens strain EHA105 by electroporation.
-
-
Explant Preparation and Infection:
-
Sterilize tobacco (Nicotiana benthamiana) seeds and germinate them on Murashige and Skoog (MS) medium.
-
Excise leaf discs (approximately 1 cm²) from 4-6 week old sterile plants.
-
Culture the Agrobacterium carrying the CRISPR/Cas9 construct in LB medium with appropriate antibiotics to an OD600 of 0.6-0.8.
-
Pellet the bacteria and resuspend in a liquid MS medium containing 100 µM acetosyringone.
-
Immerse the leaf discs in the bacterial suspension for 20-30 minutes.
-
-
Co-cultivation and Selection:
-
Blot the leaf discs dry on sterile filter paper and place them on a co-cultivation medium (MS medium with hormones for callus induction) in the dark for 2-3 days.
-
Transfer the leaf discs to a selection medium containing antibiotics (e.g., kanamycin for the selection of transformed cells and timentin to eliminate Agrobacterium).
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
-
Regeneration and Acclimatization:
-
After 4-6 weeks, shoots should start to regenerate from the calli. Look for shoots exhibiting an albino or variegated phenotype.
-
Excise the regenerated shoots and transfer them to a rooting medium.
-
Once a healthy root system has developed, transfer the plantlets to soil and acclimatize them in a growth chamber.
-
-
Mutation Analysis:
-
Extract genomic DNA from the leaves of the regenerated plants.
-
Perform PCR to amplify the target region of the PDS gene.
-
Analyze the PCR products using Sanger sequencing to confirm the presence and nature of the mutations.
-
Visualizations
Caption: Workflow for CRISPR/Cas9-mediated editing of the PDS gene in plants.
Caption: Decision tree for troubleshooting low CRISPR/Cas9 editing efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. CRISPR/Cas9 in plant biotechnology: applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 5. sgRNA Design Principles for Optimal CRISPR Efficiency [synapse.patsnap.com]
- 6. Agrobacterium-Mediated Genetic Transformation and Genome Editing Using CRISPR-Cas9 Constructs in Rice | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Advances in Delivery Mechanisms of CRISPR Gene-Editing Reagents in Plants [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of protoplast technology to CRISPR/Cas9 mutagenesis: from single‐cell mutation detection to mutant plant regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Optimized Protocols for Protoplast Isolation, Transfection, and Regeneration in the Solanum Genus for the CRISPR/Cas-mediated Transgene-free Genome Editing | by Jorge Luis Alonso G. | Medium [redepapa.medium.com]
- 12. researchgate.net [researchgate.net]
- 13. Genotyping genome‐edited mutations in plants using CRISPR ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants [frontiersin.org]
- 16. sciensano.be [sciensano.be]
- 17. research.wur.nl [research.wur.nl]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimized protocols for protoplast isolation, transfection, and regeneration in the Solanum genus for the CRISPR/Cas-me… [ouci.dntb.gov.ua]
overcoming solubility issues with ZK824859 inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with the ZK824859 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available and selective inhibitor of the urokinase plasminogen activator (uPA).[1][2][3][4] It works by blocking the activity of uPA, a serine protease involved in various physiological and pathological processes, including fibrinolysis, cell migration, and tumor invasion. This compound inhibits human uPA with an IC50 of 79 nM.[1][2][3][4]
Q2: What are the known solubility characteristics of this compound hydrochloride?
This compound hydrochloride is known to have limited aqueous solubility but is highly soluble in dimethyl sulfoxide (DMSO).[1][2][3] Several sources indicate a solubility of ≥ 125 mg/mL in fresh, anhydrous DMSO.[1][2] It is important to use newly opened DMSO as it is hygroscopic, and absorbed moisture can significantly impact the solubility of the compound.[1][3]
Q3: Can this compound be dissolved in solvents other than DMSO for in vitro experiments?
While DMSO is the recommended primary solvent for creating stock solutions, some protocols suggest that ethanol can also be used, with a reported solubility of 86 mg/mL.[3] However, for most cell-based assays, a high concentration stock in DMSO is prepared first and then diluted to the final working concentration in the aqueous culture medium.
Q4: Are there established formulations for in vivo studies with this compound?
Yes, several formulations have been reported to successfully deliver this compound in vivo. These often involve a combination of solvents and excipients to maintain the inhibitor in solution. Common components include DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline or corn oil.[1][3] The choice of formulation will depend on the specific experimental requirements, such as the route of administration and the required dosing volume.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges encountered during experiments with this compound.
Issue 1: Precipitate forms when diluting my DMSO stock solution in an aqueous buffer or cell culture medium.
-
Cause: This is a common issue for poorly soluble compounds when the concentration of the organic solvent (DMSO) is significantly reduced upon dilution, causing the compound to crash out of the solution.
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.
-
Increase the DMSO concentration in the final solution: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects. Check the tolerance of your specific cell line.
-
Use a formulation with co-solvents and surfactants: For preparing working solutions, consider using a vehicle that includes solubilizing agents like PEG300 and a surfactant like Tween-80.[1][3] These excipients help to keep the compound in solution when diluted in an aqueous environment.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and/or using a sonicator can help to redissolve small amounts of precipitate.[1] However, be cautious with temperature-sensitive compounds and avoid prolonged heating.
-
Issue 2: My this compound powder will not dissolve completely in DMSO.
-
Cause: This could be due to several factors, including the quality of the DMSO, the concentration you are trying to achieve, or the presence of moisture.
-
Solutions:
-
Use fresh, high-quality DMSO: Ensure you are using anhydrous, research-grade DMSO.[1][3] As DMSO is hygroscopic, use a fresh, unopened bottle or a properly stored aliquot.
-
Sonication: As recommended by suppliers, sonication can aid in the dissolution of this compound in DMSO.[2]
-
Check the concentration: While the reported solubility is high, attempting to make a supersaturated solution will result in incomplete dissolution. Refer to the solubility data tables below.
-
Issue 3: I am observing compound precipitation in my in vivo formulation.
-
Cause: The formulation may not be optimal for the concentration of this compound you are using, or the components may not have been mixed in the correct order.
-
Solutions:
-
Follow the recommended order of addition: When preparing formulations with multiple components, the order of mixing is often critical. Typically, the compound is first dissolved in DMSO, followed by the addition of other co-solvents like PEG300, then surfactants like Tween-80, and finally the aqueous component (e.g., saline).[1][3]
-
Optimize the formulation: If precipitation persists, you may need to adjust the ratios of the formulation components. Increasing the proportion of co-solvents or surfactants can enhance solubility.
-
Prepare fresh daily: It is best practice to prepare in vivo formulations fresh before each use to minimize the risk of precipitation over time.
-
Quantitative Data Summary
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | ≥ 125 mg/mL (268.88 mM) | [1][2] |
| DMSO | 86 mg/mL (207.52 mM) | [3] |
| Ethanol | 86 mg/mL | [3] |
| Water | Insoluble | [3] |
Note: The use of fresh, moisture-free DMSO is critical for achieving maximum solubility.[3]
Table 2: Example Formulations for In Vivo Studies
| Protocol | Formulation Composition | Achieved Solubility | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.47 mM) | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.47 mM) | [1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.47 mM) | [1] |
| 4 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 3.25 mg/mL (7.84 mM) | [3] |
| 5 | 5% DMSO, 95% Corn Oil | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out the desired amount of this compound hydrochloride powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution (MW: 464.89 g/mol ), weigh out 46.49 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of an In Vivo Formulation (based on Protocol 1 in Table 2)
-
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline
-
Sterile tubes for mixing
-
-
Procedure (to prepare 1 mL of formulation):
-
Start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
To this, add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well.
-
The final concentration of this compound in this formulation will be 2.08 mg/mL.[1]
-
This formulation should be prepared fresh before each use.
-
Visualizations
Caption: Signaling pathway of uPA and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Enhancing the Selectivity of ZK824859 for uPA over tPA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with ZK824859, a selective urokinase-type plasminogen activator (uPA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound for human uPA over human tPA?
A1: this compound hydrochloride is a selective inhibitor of human urokinase plasminogen activator (uPA) with an IC50 of 79 nM.[1][2][3][4] It exhibits significantly less potency against human tissue-type plasminogen activator (tPA) and plasmin, with IC50 values of 1580 nM and 1330 nM, respectively.[1][2][3][4] This translates to an approximate 20-fold selectivity for uPA over tPA.
Q2: What is the molecular basis for the selectivity of this compound for uPA over tPA?
A2: The selectivity of this compound is attributed to a key structural difference in the active sites of uPA and tPA. The difluoropyridine ring of this compound is positioned near histidine 99 (His99) in the uPA binding pocket. In tPA, the corresponding residue is tyrosine 99 (Tyr99), which is bulkier. This difference creates a steric clash between the fluorine atom of this compound and Tyr99 in tPA, hindering its binding and leading to lower inhibitory activity against tPA.[5]
Q3: Is the selectivity of this compound consistent across different species?
A3: No, the selectivity of this compound is not consistent across species. In mouse models, this compound is approximately 5-fold less potent against murine uPA (IC50 = 410 nM) and shows a significant loss of selectivity, with an IC50 of 910 nM against murine tPA.[1][4] Researchers should consider this species-specific difference when designing and interpreting in vivo experiments.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been reported to be orally bioavailable and has been used in in vivo studies, such as mouse models of experimental autoimmune encephalomyelitis (EAE).[1][4] However, due to its reduced potency and selectivity in mice, higher doses may be required to achieve the desired therapeutic effect.[1][4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments aimed at characterizing or enhancing the selectivity of this compound.
| Problem | Potential Cause | Recommended Solution |
| Observed uPA/tPA selectivity is lower than expected. | 1. Incorrect buffer conditions: pH, ionic strength, and presence of additives can influence enzyme activity and inhibitor binding. | - Ensure the assay buffer is within the optimal pH range for both uPA and tPA activity (typically pH 7.4-8.5).- Maintain consistent ionic strength across all experiments.- Avoid additives that may interfere with the assay, unless specifically required. |
| 2. Substrate concentration: Using a substrate concentration significantly above the Michaelis constant (Km) can lead to an underestimation of inhibitor potency. | - Determine the Km of the substrate for both uPA and tPA under your experimental conditions.- Use a substrate concentration at or below the Km value for accurate determination of inhibitor constants. | |
| 3. Inaccurate enzyme or inhibitor concentration: Errors in determining the active concentration of enzymes or the stock concentration of this compound will affect the results. | - Determine the active concentration of your uPA and tPA stocks by titration with a known active-site titrant.- Verify the concentration and purity of your this compound stock solution. | |
| 4. Presence of contaminating proteases: Contaminants in the enzyme preparations can lead to non-specific substrate cleavage. | - Use highly purified uPA and tPA preparations.- Include appropriate controls, such as running the assay in the absence of the primary enzyme, to check for background protease activity. | |
| High variability between replicate experiments. | 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can introduce significant variability. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes of reagents to minimize pipetting steps. |
| 2. Assay timing: For kinetic assays, precise timing of reagent addition and measurements is critical. | - Use a multi-channel pipette or automated liquid handling system for simultaneous addition of reagents.- Ensure consistent incubation times for all samples. | |
| 3. Plate effects: Temperature or evaporation gradients across a microplate can affect reaction rates. | - Use a plate sealer to minimize evaporation.- Incubate plates in a temperature-controlled environment and allow them to equilibrate before reading. | |
| This compound appears inactive or has very low potency. | 1. Improper storage or handling of this compound: Degradation of the compound can lead to a loss of activity. | - Store this compound as recommended by the supplier, typically at -20°C or -80°C as a stock solution in a suitable solvent like DMSO.[1] - Avoid repeated freeze-thaw cycles. |
| 2. Inappropriate solvent: The solvent used to dissolve this compound may interfere with the assay. | - Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically <1%) and consistent across all wells.- Run a solvent control to assess its effect on enzyme activity. |
Data Presentation
Table 1: Inhibitory Potency and Selectivity of this compound
| Enzyme | Species | IC50 (nM) | Selectivity (tPA/uPA) |
| uPA | Human | 79[1][2][3][4] | ~20-fold |
| tPA | Human | 1580[1][2][3] | - |
| Plasmin | Human | 1330[1][2][3] | - |
| uPA | Mouse | 410[1][4] | ~2.2-fold |
| tPA | Mouse | 910[1][4] | - |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against uPA and tPA
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a chromogenic substrate.
Materials:
-
Human or mouse uPA and tPA (highly purified)
-
This compound hydrochloride
-
Chromogenic substrate for uPA (e.g., S-2444) and tPA (e.g., S-2288)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 8.0
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the Assay Buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add a fixed concentration of uPA or tPA to each well. The final enzyme concentration should be in the linear range of the assay.
-
Add the serially diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: Simplified signaling pathway of uPA and tPA in fibrinolysis.
Caption: Logical workflow for troubleshooting poor selectivity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. glpbio.com [glpbio.com]
- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining In Vivo Dosage of Novel Small Molecule Inhibitors
Disclaimer: Initial searches for the compound "ZK824859" did not yield any specific information regarding its mechanism of action, established in vivo dosages, or affected signaling pathways. The following guide is a generalized resource for researchers, scientists, and drug development professionals on refining in vivo dosages for novel or poorly characterized small molecule inhibitors, referred to herein as "Compound X."
Frequently Asked Questions (FAQs)
Q1: Where do I start when determining the in vivo dosage for a new compound?
A1: The first step is a thorough literature review for any available data on the compound or similar molecules, focusing on in vitro potency (IC50, EC50, Ki).[1][2] If no data exists, in vitro assays should be conducted to determine these values. The route of administration is also a critical initial consideration, with intravenous and intraperitoneal injections being common for small animals when oral bioavailability is unknown or impractical.[1]
Q2: How can I estimate a starting dose for my in vivo experiment?
A2: A common starting point is to use a dose that achieves a plasma concentration 5 to 10 times the in vitro IC50 value.[1] However, this is a rough estimate and must be empirically optimized through preliminary in vivo experiments.[1] Factors such as the compound's bioavailability, metabolism, and target tissue distribution will significantly influence the required dose.[2]
Q3: What are the key considerations for a dose-ranging study?
A3: A well-designed dose-ranging study is crucial for any new compound. It should include a vehicle control group and multiple dose levels (typically 3-5) spanning a wide range to identify a dose that shows efficacy without significant toxicity.[3][4] Key parameters to monitor include clinical signs of toxicity, body weight changes, and target engagement biomarkers in the tissue of interest.[5]
Q4: How do I assess target engagement in vivo?
A4: Assessing target engagement is critical to confirm that the compound is reaching its intended target at a sufficient concentration to exert a biological effect. This can be achieved through various methods, such as measuring the phosphorylation status of a downstream protein, examining changes in gene expression of target-regulated genes, or using imaging probes.[6]
Q5: What should I do if I don't observe the expected efficacy in my in vivo model?
A5: If you don't observe the expected efficacy, it's important to systematically troubleshoot the experiment. This could involve re-evaluating the dose and administration schedule, confirming target engagement, and assessing the compound's stability and pharmacokinetics.[2][7] It's also crucial to ensure the animal model is appropriate for the research question.[8]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo dosage refinement for a novel small molecule inhibitor, "Compound X."
| Issue | Possible Cause | Recommended Action |
| High Toxicity/Adverse Events | Dose is too high. Off-target effects. Formulation issues (e.g., precipitation). | Reduce the dose. Conduct a literature search for known off-target effects of similar compounds. Analyze the formulation for stability and solubility. |
| Lack of Efficacy | Dose is too low. Poor bioavailability. Rapid metabolism/clearance. Inappropriate animal model. | Increase the dose or dosing frequency. Perform pharmacokinetic (PK) studies to assess exposure.[9] Consider a different route of administration.[1] Validate the animal model's relevance to the human disease.[8] |
| High Variability in Response | Inconsistent dosing technique. Animal-to-animal variation in metabolism.[10] Genetic drift in the animal colony. | Ensure all personnel are properly trained on the administration technique. Increase the sample size to improve statistical power.[4] Obtain animals from a reputable supplier and report their genetic background. |
| Unexpected Phenotype | Off-target effects of the compound. The compound is acting through an unknown mechanism. | Profile the compound against a panel of related targets (kinases, receptors, etc.). Conduct unbiased "omics" studies (e.g., transcriptomics, proteomics) to identify affected pathways. |
Experimental Protocols
Protocol 1: In Vitro Potency Assessment
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X in a relevant cell line.
-
Method:
-
Plate cells at a predetermined density.
-
Treat cells with a serial dilution of Compound X (typically from 1 nM to 100 µM).
-
Include a vehicle control (e.g., DMSO).
-
After a specified incubation period, assess cell viability or a target-specific biomarker.
-
Fit the dose-response data to a four-parameter logistic curve to calculate the IC50.[4]
-
Protocol 2: Preliminary In Vivo Dose-Ranging and Toxicity Study
-
Objective: To identify a well-tolerated dose range of Compound X for further efficacy studies.
-
Method:
-
Use a small cohort of animals (e.g., 3-5 per group).[3]
-
Administer at least three different dose levels of Compound X (e.g., low, medium, high) and a vehicle control.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Collect blood and tissues at the end of the study for basic toxicological assessment (e.g., complete blood count, serum chemistry, histopathology of major organs).
-
Visualizing Experimental Design and Potential Mechanisms
To aid in the experimental design and conceptualization of potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo dosage refinement.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
Caption: Generic signaling pathway for a hypothetical inhibitor.
References
- 1. Using Inhibitors In Vivo [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Materials and Methods - NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of Perfluorohexanesulfonamide (CASRN 41997-13-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 9. youtube.com [youtube.com]
- 10. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting inconsistent results in ZK824859 enzymatic assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in ZK824859 enzymatic assays. The following information is based on best practices for general enzymatic assays and may require adaptation for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in enzymatic assays?
A1: Inconsistent results in enzymatic assays can stem from several factors. These include variations in temperature, pH, and ionic strength of the assay buffer.[1][2] Pipetting errors, improper mixing of reagents, and the use of reagents that have undergone multiple freeze-thaw cycles can also contribute to variability.[3] Additionally, enzyme stability and the concentration of both the enzyme and substrate are critical parameters that must be carefully controlled.[4][5][6]
Q2: How can I determine the optimal enzyme concentration for my assay?
A2: To find the optimal enzyme concentration, you should perform an enzyme titration experiment. This involves measuring the reaction rate at different enzyme concentrations while keeping the substrate concentration constant and well above the Michaelis constant (Km). The ideal enzyme concentration should yield a linear response over the desired assay time and produce a robust signal that is well within the linear range of the detection instrument.
Q3: My assay has a high background signal. What are the potential causes and solutions?
A3: A high background signal can be caused by several factors, including substrate instability, contamination of reagents, or non-specific binding of detection reagents. To troubleshoot this, you can run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Ensure all reagents are freshly prepared and use high-quality water. If using a fluorescence-based assay, consider using black microplates to reduce background fluorescence.[3]
Q4: What is the significance of the Michaelis-Menten constant (Km) and Vmax in my assay?
A4: The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[7] Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate.[7][8] Understanding these kinetic parameters is crucial for designing your assay. For competitive inhibitor screening, the substrate concentration should ideally be at or below the Km value to ensure sensitivity to inhibition.[4]
Troubleshooting Guide
The following table outlines common problems encountered during enzymatic assays, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent IC50 Values | - Pipetting inaccuracies- Reagent instability (enzyme, substrate, inhibitor)- Assay conditions not optimized (e.g., incubation time, temperature)- Substrate concentration too high relative to Km | - Use calibrated pipettes and proper pipetting techniques.- Aliquot reagents to avoid multiple freeze-thaw cycles.- Optimize assay parameters and ensure they are kept consistent.- Use a substrate concentration at or below the Km value. |
| Low Signal-to-Noise Ratio | - Suboptimal enzyme or substrate concentration- Incorrect buffer pH or ionic strength- Insufficient incubation time- Inappropriate microplate type for the assay (e.g., using clear plates for fluorescence) | - Perform enzyme and substrate titrations to find optimal concentrations.- Optimize the buffer composition for pH and salt concentration.- Extend the incubation time, ensuring the reaction remains in the linear phase.- Use appropriate microplates (e.g., black plates for fluorescence, white plates for luminescence).[3] |
| High Well-to-Well Variability | - Inadequate mixing of reagents in wells- Temperature gradients across the microplate- Edge effects in the microplate- Automated dispenser malfunction | - Ensure thorough mixing after adding reagents.- Incubate plates in a temperature-controlled environment and allow them to equilibrate.- Avoid using the outer wells of the microplate or fill them with buffer.- Check and maintain automated liquid handling systems. |
| Assay Drift Over Time | - Enzyme instability under assay conditions- Substrate degradation- Changes in instrument performance (e.g., lamp warming up) | - Assess enzyme stability over the assay duration.- Run a no-enzyme control to monitor substrate stability.- Allow the plate reader to warm up sufficiently before the first reading.[9] |
Experimental Protocols
Protocol: Phosphodiesterase (PDE) Activity Assay (Luminescence-Based)
This protocol is a general guideline for a phosphodiesterase activity assay using a luminescence-based detection method, such as the PDE-Glo™ Phosphodiesterase Assay.
-
Reagent Preparation:
-
Prepare the assay buffer according to the manufacturer's instructions.
-
Reconstitute the purified PDE enzyme in the appropriate buffer and keep it on ice.
-
Prepare a stock solution of the substrate (cAMP or cGMP) and the inhibitor (this compound) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a white, opaque 384-well microplate.
-
Add the inhibitor (this compound) at various concentrations to the appropriate wells. Include a no-inhibitor control.
-
Add the PDE enzyme to all wells except the negative control wells.
-
Initiate the reaction by adding the substrate (cAMP or cGMP) to all wells.
-
Incubate the plate at the optimal temperature for the specified time.
-
Stop the enzymatic reaction by adding the stop reagent as per the manufacturer's protocol.
-
-
Detection:
-
Add the detection reagents (e.g., Kinase-Glo®) to the wells.
-
Incubate the plate at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from no-enzyme controls).
-
Normalize the data to the no-inhibitor control.
-
Plot the normalized data against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: cAMP signaling pathway with phosphodiesterase (PDE) inhibition.
Experimental Workflow
Caption: General workflow for an enzymatic inhibitor assay.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting inconsistent assay results.
References
- 1. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 2. Enzyme assay - Wikipedia [en.wikipedia.org]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 6. monash.edu [monash.edu]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. Khan Academy [khanacademy.org]
- 9. thermofisher.com [thermofisher.com]
improving the stability of ZK824859 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of ZK824859 in solution during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of solution. How can I improve its solubility?
A1: Precipitation is a common issue when preparing solutions of this compound. Here are several factors to consider and steps to troubleshoot:
-
Solvent Selection: this compound has limited aqueous solubility. The choice of solvent system is critical. For in vitro studies, DMSO is a common solvent. For in vivo experiments, multi-component solvent systems are often necessary.[1]
-
Co-solvents and Excipients: The use of co-solvents and excipients can significantly enhance solubility. PEG300, Tween-80, and SBE-β-CD are effective solubilizing agents for this compound.[1]
-
Preparation Technique: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1] When preparing multi-component formulations, add each solvent sequentially and ensure the mixture is homogeneous before adding the next component.[1]
-
Concentration: Ensure you are not exceeding the known solubility limits of this compound in your chosen solvent system. Refer to the solubility data table below.
Q2: I am concerned about the stability of my this compound stock solution over time. What are the recommended storage conditions?
A2: Proper storage is crucial to prevent degradation. For stock solutions:
-
Store in tightly sealed vials to prevent solvent evaporation and exposure to moisture.
-
For long-term storage (up to 6 months), store at -80°C.
-
For short-term storage (up to 1 month), store at -20°C.[1]
-
Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquot your stock solution into smaller, single-use volumes.
The solid form of this compound should be stored at 4°C, sealed, and protected from moisture.[1]
Q3: What are the likely degradation pathways for this compound in solution, and how can I mitigate them?
A3: Based on the chemical structure of this compound, the primary potential degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The ether linkage in the butanoic acid side chain may be susceptible to hydrolysis, particularly under strong acidic or basic conditions. It is advisable to maintain the pH of aqueous solutions near neutral (pH 7).
-
Oxidation: The aminomethyl group on the biphenyl ring could be a site for oxidation. To minimize this, avoid unnecessary exposure of your solution to air and light. If oxidative degradation is suspected, consider preparing solutions with degassed solvents or adding antioxidants, after confirming their compatibility with your experimental system.
The biphenyl and difluorophenyl ether core of the molecule is generally very stable.[2][3][4]
Data and Protocols
Solubility Data
The following table summarizes tested solvent systems for preparing this compound solutions for in vivo use.
| Protocol | Solvent Composition | Achieved Solubility (mg/mL) | Achieved Molarity (mM) | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 4.47 | A clear solution is obtained. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 4.47 | A clear solution is obtained. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 4.47 | A clear solution is obtained. Use with caution for dosing > 0.5 month. |
Data sourced from MedChemExpress product information.[1] The "≥" symbol indicates that the saturation point was not reached at this concentration.
Experimental Protocol: Assessing this compound Stability by HPLC
This protocol outlines a general method for evaluating the stability of this compound in a specific formulation over time.
Objective: To quantify the concentration of this compound in a solution over time to determine its stability under defined storage conditions.
Materials:
-
This compound
-
Your chosen solvent/formulation
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 3.0 mm x 150 mm, 3 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Calibrated autosampler and vials
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation (Time Zero): Prepare a solution of this compound in your test formulation at the desired concentration. Immediately take an aliquot, dilute it to fall within the range of your calibration curve, and analyze it by HPLC. This is your T=0 measurement.
-
Incubation: Store the remaining test solution under your desired conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from the stored solution. Dilute them in the same manner as the T=0 sample and analyze by HPLC.
-
HPLC Analysis:
-
Set the detection wavelength to an appropriate value for this compound (e.g., 220 nm).
-
Use a gradient elution method, for example: 0-10 min, 10-90% Mobile Phase B; 10-12 min, 90% Mobile Phase B; 12-13 min, 90-10% Mobile Phase B; 13-16 min, 10% Mobile Phase B.
-
The flow rate could be set to 0.6 mL/min.
-
Inject equal volumes of your standards and samples.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound peak versus the known concentration of your standards.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in your test samples at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Postulated hydrolytic degradation pathway for this compound.
References
Technical Support Center: Large-Scale Synthesis of ZK824859
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of ZK824859, a novel pyrazolo[1,5-a]pyridine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the this compound synthesis?
A1: During scale-up, critical process parameters (CPPs) that significantly impact yield and purity include temperature, mixing efficiency, and the rate of reagent addition.[1][2] Non-linear effects are common when transitioning from bench to manufacturing scale, making these parameters crucial to monitor and control.[1]
Q2: Are there any known stable intermediates in the this compound synthetic pathway that can be isolated and characterized?
A2: Yes, the intermediate 2-(pyridin-2-yl)acetonitrile is a stable solid that can be isolated and purified before proceeding to the subsequent cyclization step. It is advisable to fully characterize this intermediate to ensure the quality of the final product.
Q3: What are the common impurities observed in the final this compound product?
A3: Common impurities can arise from side reactions or incomplete conversion.[3] These may include unreacted starting materials, byproducts from over-oxidation, and regioisomers formed during the cyclization step. Process-related impurities from reagents or solvents can also be present.
Q4: How can the final purification of this compound be optimized for large-scale production?
A4: For large-scale purification, crystallization is often the most viable method.[1] A thorough study of solvent systems and cooling profiles is necessary to achieve the desired purity and crystal form.[1] Column chromatography, while useful at the lab scale, is often not practical for large quantities.
Troubleshooting Guide
Low Yield
Q: We are experiencing a significant drop in yield for the cyclization step (Step 2) upon scaling up from 10g to 1kg. What are the likely causes and how can we troubleshoot this?
A: A drop in yield during scale-up is a common challenge.[1][2] The primary suspects are often related to mass and heat transfer limitations.[1][4]
-
Poor Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Troubleshooting:
-
Ensure the impeller design and agitation speed are appropriate for the reactor geometry and reaction mass.
-
Consider using baffles to improve mixing.
-
Model the mixing parameters using simulation software if available.[1]
-
-
-
Inefficient Heat Transfer: Exothermic reactions can be difficult to control at a larger scale, leading to temperature gradients and the formation of degradation products.[4]
-
Troubleshooting:
-
Slow down the addition rate of the reagents to better manage the exotherm.
-
Ensure the reactor's cooling system is adequate for the scaled-up reaction.
-
-
-
Reagent Addition Order and Rate: The order and rate of adding reagents can be more critical at a larger scale.
-
Troubleshooting:
-
Experiment with adding the reagents in a different order or at a slower, more controlled rate.
-
-
Impurity Formation
Q: We are observing a persistent impurity at a relative retention time (RRT) of 0.85 in our final product. What is the likely identity of this impurity and how can we minimize its formation?
A: An impurity at RRT 0.85 is likely a regioisomer of this compound, formed during the cyclization step. The formation of regioisomers is a known challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines.[5][6]
-
Control of Reaction Conditions: The regioselectivity of the cyclization is often highly dependent on the reaction conditions.
-
Troubleshooting:
-
Temperature: Evaluate a range of temperatures to determine the optimal balance between reaction rate and selectivity. Lower temperatures may favor the desired isomer.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Screen a variety of solvents with different dielectric constants.
-
Base: The choice and stoichiometry of the base can be critical. Experiment with different organic and inorganic bases.
-
-
-
Purification: If the formation of the regioisomer cannot be completely suppressed, a robust purification method is necessary.
-
Troubleshooting:
-
Develop a crystallization method that selectively precipitates the desired this compound isomer, leaving the impurity in the mother liquor. This may involve screening various solvent/anti-solvent systems.
-
-
Reaction Stalling
Q: The final palladium-catalyzed coupling reaction (Step 3) is not going to completion, even after extended reaction times. What could be the issue?
A: Incomplete conversion in palladium-catalyzed reactions can be due to several factors, including catalyst deactivation and insufficient mass transfer.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and air.
-
Troubleshooting:
-
Ensure all starting materials and solvents are of high purity and are properly degassed to remove oxygen.
-
Consider using a more robust palladium catalyst or ligand.
-
Perform the reaction under a strict inert atmosphere (e.g., nitrogen or argon).
-
-
-
Mass Transfer Limitations: In a heterogeneous catalytic reaction, efficient mixing is crucial for the reactants to interact with the catalyst.
-
Troubleshooting:
-
Increase the agitation speed to ensure the catalyst is well-suspended.
-
Consider using a phase-transfer catalyst if the reaction involves multiple phases.
-
-
Quantitative Data Summary
Table 1: Effect of Solvent on Yield and Purity in the Cyclization Step (Step 2)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Toluene | 80 | 12 | 75 | 92 |
| DMF | 80 | 8 | 82 | 88 |
| Acetonitrile | 80 | 16 | 65 | 95 |
| Dioxane | 80 | 10 | 78 | 91 |
Table 2: Impurity Profile of this compound Under Different Crystallization Conditions
| Solvent System | Cooling Rate (°C/h) | Impurity 1 (RRT 0.85) (%) | Impurity 2 (RRT 1.12) (%) |
| Ethanol/Water | 5 | 0.5 | 0.2 |
| Isopropanol/Heptane | 5 | 0.8 | 0.4 |
| Ethanol/Water | 10 | 1.2 | 0.3 |
| Isopropanol/Heptane | 10 | 1.5 | 0.5 |
Experimental Protocols
Step 2: Cyclization to form the Pyrazolo[1,5-a]pyridine Core
-
Reactor Setup: Charge a 100 L glass-lined reactor with 2-(pyridin-2-yl)acetonitrile (5.0 kg, 1.0 equiv) and toluene (50 L). Begin agitation.
-
Reagent Addition: Add potassium tert-butoxide (6.0 kg, 1.2 equiv) portion-wise over 1 hour, maintaining the internal temperature below 30°C.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by HPLC.
-
Workup: Cool the reaction mixture to room temperature and slowly quench with water (25 L). Separate the organic layer.
-
Isolation: Wash the organic layer with brine (2 x 10 L). Concentrate the organic layer under reduced pressure to afford the crude product.
Step 3: Palladium-Catalyzed Cross-Coupling
-
Reactor Setup: Charge a 100 L reactor with the crude product from Step 2 (4.0 kg, 1.0 equiv), the appropriate boronic acid (1.1 equiv), and toluene (40 L).
-
Inerting: Sparge the mixture with nitrogen for 30 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv) and a 2M aqueous solution of sodium carbonate (10 L) under a nitrogen blanket.
-
Reaction: Heat the mixture to reflux and stir for 16 hours. Monitor the reaction progress by HPLC.
-
Workup: Cool the reaction to room temperature and separate the layers. Wash the organic layer with water (2 x 15 L) and brine (15 L).
-
Isolation: Concentrate the organic layer under vacuum. Purify the crude this compound by crystallization from an appropriate solvent system.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Formation of regioisomeric impurity.
References
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 3. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of HaWOX4 Gene Expression Across Diverse Sunflower Tissues
Introduction
This guide provides a comparative analysis of the expression of the Helianthus annuus WUSCHEL-related homeobox 4 (HaWOX4) gene across various sunflower tissues. Initial searches for a gene designated "ZK824859" did not yield any results in public sunflower genome databases or the scientific literature, suggesting it may be an uncatalogued or erroneous identifier. Consequently, HaWOX4, a well-characterized transcription factor crucial for plant development, has been selected as a representative example for this comparative guide.
HaWOX genes are a family of plant-specific transcription factors that play pivotal roles in regulating the formation and maintenance of stem cells, embryonic development, and organ formation.[1][2] Understanding the tissue-specific expression patterns of genes like HaWOX4 is fundamental for researchers in plant developmental biology and for professionals engaged in the genetic improvement of crops. This guide compares the expression of HaWOX4 with other related developmental genes, providing supporting data and detailed experimental protocols for researchers.
Comparative Expression Analysis of Developmental Genes in Sunflower
The expression levels of HaWOX4 and other members of the WOX gene family have been quantified in key reproductive and embryonic tissues. The following table summarizes these findings and includes qualitative expression data for a broader range of tissues to provide a comprehensive overview. For comparison, other key developmental genes, HaWOX5 and HaWOX9, from the same gene family are included, for which expression was measured under the same experimental conditions.
| Gene Name | Tissue/Developmental Stage | Relative Expression Level (%) | Expression Pattern |
| HaWOX4 | Ovule (1 day pre-pollination) | 15.3 | Moderate |
| Inflorescence Meristem | 60.1 | High | |
| Embryo (5 days after pollination) | 30.7 | Moderate | |
| Embryo (10 days after pollination) | 45.2 | High | |
| Embryo (20 days after pollination) | 100.0 | Very High | |
| Embryo (30 days after pollination) | 25.4 | Moderate | |
| Apex / Axil (Shoot Meristem) | Not Quantified | Preferential/High | |
| Leaf, Stem, Root | Not Quantified | Low/Not detected | |
| HaWOX5 | Inflorescence Meristem | 100.0 | Very High |
| Embryo (20 days after pollination) | 85.0 | Very High | |
| Other Tissues | < 40.0 | Low to Moderate | |
| HaWOX9 | Inflorescence Meristem | 100.0 | Very High |
| Other Tissues | < 20.0 | Low |
Data for Ovule, Inflorescence Meristem, and Embryo stages are derived from quantitative Real-Time PCR (qRT-PCR) experiments.[1] The highest expression value for each gene across the tested samples was set to 100%, and other values are normalized accordingly.[1] Qualitative data for vegetative tissues is inferred from hierarchical clustering of transcriptomic data.[3]
Alternative Developmental Regulators in Sunflower
While direct quantitative comparison requires data from the same experimental setup, other transcription factors are also known to play crucial roles in sunflower development and are worthy of consideration in related studies:
-
HaHB4 : A homeobox-leucine zipper protein, HaHB4 is involved in developmental regulation and confers drought tolerance.[4] Its expression is induced by water stress and abscisic acid, and it has been shown to be involved in maturation and senescence processes, with transcript levels increasing with leaf age.[5][6][7]
Experimental Protocols
The following is a detailed methodology for the quantification of gene expression in sunflower tissues using quantitative Real-Time PCR (qRT-PCR), based on established protocols.[1][8]
1. Plant Material and Tissue Collection:
-
Grow Helianthus annuus plants under controlled greenhouse conditions.
-
Collect tissue samples from various organs at specific developmental stages (e.g., roots, stems, and leaves from 4-6 week old plants; ovules one day before pollination; inflorescence meristems from 35-40 day old plants; embryos at 5, 10, 20, and 30 days after pollination).[1]
-
Immediately flash-freeze the collected tissues in liquid nitrogen and store at -80°C until RNA extraction.
2. Total RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the frozen tissue samples using a suitable plant RNA extraction kit, following the manufacturer's instructions.
-
Assess the integrity and purity of the extracted RNA using agarose gel electrophoresis and a spectrophotometer (e.g., NanoDrop).
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
3. Primer Design and Validation:
-
Design gene-specific primers for the target (HaWOX4) and reference genes using software like Oligo7.[8] Aim for amplicons of 100-150 base pairs.[8]
-
Validate primer specificity through a melting curve analysis after an initial PCR run to ensure a single product is amplified.[8]
-
Select appropriate reference genes for normalization. For sunflower, Actin2 and EF-1a have been shown to be stably expressed across various tissues.[9]
4. Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR reactions using a suitable qPCR instrument and SYBR Green-based detection chemistry.
-
Prepare a reaction mixture typically containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Use a thermal cycling program generally consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Run each sample in triplicate (technical replicates) and include at least three biological replicates for each tissue type.
-
Include no-template controls to check for contamination.
5. Data Analysis:
-
Determine the quantification cycle (Cq) values for each reaction.
-
Calculate the relative abundance of the target gene transcripts using the 2-ΔΔCt method.[10]
-
Normalize the expression of the target gene against the geometric mean of the selected reference genes.
-
Perform statistical analysis (e.g., ANOVA) to identify significant differences in gene expression across the different tissues.[1]
Visualizations
The following diagrams illustrate the logical relationships in the described experimental workflow.
Caption: Experimental workflow for comparing gene expression in sunflower tissues.
Caption: Simplified signaling pathway of HaWOX4 function.
References
- 1. Genome-Wide Analysis of WOX Multigene Family in Sunflower (Helianthus annuus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide Analysis of WOX Multigene Family in Sunflower (Helianthus annuus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hahb-4, a sunflower homeobox-leucine zipper gene, is a developmental regulator and confers drought tolerance to Arabidopsis thaliana plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Publicaciones científicas | Generación HB4 [generacionhb4.com.ar]
- 7. Field-grown transgenic wheat expressing the sunflower gene HaHB4 significantly outyields the wild type - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbiotech.com [ijbiotech.com]
- 9. Evaluating and Validating Sunflower Reference Genes for Q-PCR Studies Under High Temperature Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating ZK824859 Interaction with Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZK824859, a selective urokinase plasminogen activator (uPA) inhibitor, with other alternative compounds. The information presented herein is supported by experimental data to aid in the validation of its interaction with target proteins.
Introduction to this compound and its Target: uPA
This compound is an orally available and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease.[1] The uPA system is critically involved in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration. In the context of disease, particularly cancer, the upregulation of uPA is associated with tumor growth, invasion, and metastasis. This makes uPA a compelling target for therapeutic intervention. This compound demonstrates inhibitory activity against human uPA with an IC50 of 79 nM.[1] Its selectivity is highlighted by significantly higher IC50 values for tissue plasminogen activator (tPA) and plasmin, at 1580 nM and 1330 nM, respectively.[1]
The uPA Signaling Pathway
The primary function of uPA is to convert the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, has broad substrate specificity, degrading various components of the extracellular matrix (ECM) and activating matrix metalloproteinases (MMPs). This proteolytic cascade is crucial for cell migration and invasion.
Beyond its enzymatic role, the binding of uPA to its receptor (uPAR) on the cell surface initiates intracellular signaling cascades that promote cell proliferation, survival, and motility. Key pathways activated downstream of uPA-uPAR interaction include the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK), phosphoinositide 3-kinase (PI3K)/Akt, and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.
Caption: The uPA signaling pathway, illustrating the central role of uPA in pericellular proteolysis and intracellular signaling leading to key cellular responses.
Comparative Analysis of uPA Inhibitors
The efficacy of this compound can be benchmarked against other known uPA inhibitors. The following table summarizes the inhibitory activities of this compound and selected alternative compounds against human uPA and other relevant serine proteases.
| Compound | Target(s) | IC50 (nM) vs human uPA | Ki (nM) vs human uPA | Selectivity Notes |
| This compound | uPA, tPA, Plasmin | 79 | Not Reported | IC50 vs tPA: 1580 nM, vs Plasmin: 1330 nM.[1] |
| Amiloride | uPA, ENaC | ~7,000 - 12,000 | Not Reported | Also inhibits epithelial sodium channel (ENaC). |
| WX-UK1 (Mesupron®) | uPA | Not Reported | 410 | A potent antimetastatic agent.[2][3] |
| UK-371,804 | uPA | 0.89 (in wound fluid) | 10 | Highly selective: >4000-fold vs tPA and >2700-fold vs plasmin.[4] |
| Bicyclic UK18 | uPA | Not Reported | 53 | A competitive inhibitor of human uPA.[2] |
| 4-Aminobenzamidine | uPA, Trypsin | Not Reported | 82,000 | Also a strong trypsin inhibitor.[2] |
Experimental Protocols
General Protocol for uPA Enzyme Inhibition Assay (Chromogenic)
This protocol outlines a typical method for determining the inhibitory activity of compounds against uPA.
-
Reagents and Materials:
-
Human urokinase (uPA) enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.5, containing NaCl and a detergent like Tween-20)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Assay Procedure: a. Prepare a series of dilutions of the test compound in the assay buffer. b. To each well of the microplate, add a fixed amount of human uPA enzyme. c. Add the diluted test compound or vehicle control (e.g., DMSO) to the wells and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the chromogenic substrate to each well. e. Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the uPA activity. f. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for a chromogenic uPA inhibition assay used to determine the IC50 of an inhibitor.
Conclusion
This compound is a potent and selective inhibitor of human uPA. Its inhibitory profile, when compared to other uPA inhibitors, demonstrates a favorable balance of potency and selectivity against related serine proteases like tPA and plasmin. The provided data and experimental outlines offer a foundation for researchers to further validate and explore the therapeutic potential of this compound in pathologies driven by aberrant uPA activity. Further head-to-head studies with a broader panel of serine proteases would provide a more comprehensive understanding of its selectivity profile.
References
A Comparative Guide to RING Finger Proteins in Plant Drought Stress Response
For Researchers, Scientists, and Drug Development Professionals
The Really Interesting New Gene (RING) finger proteins, a major class of E3 ubiquitin ligases, are pivotal in orchestrating plant responses to a myriad of environmental challenges, including drought. These proteins mediate the final step of the ubiquitination cascade, tagging substrate proteins for degradation or functional modification, thereby fine-tuning signaling pathways crucial for stress adaptation. While the specific protein ZK824859 remains unidentified in public databases, this guide provides a comparative analysis of four well-characterized Arabidopsis RING finger proteins—AtAIRP2, DRIP1, XERICO, and SDIR1—all integral to the drought stress response.
Functional Comparison of Selected RING Finger Proteins
These proteins modulate drought tolerance through both positive and negative regulatory roles, primarily intersecting with the abscisic acid (ABA) signaling pathway.
| Protein | RING Domain Type | Function in Drought Response | Mechanism of Action |
| AtAIRP2 | C3HC4 (RING-H2) | Positive Regulator | Enhances ABA sensitivity, leading to reduced stomatal aperture and improved water retention. |
| DRIP1 | C3HC4 (RING-HC) | Negative Regulator | Targets the transcription factor DREB2A for degradation, thereby downregulating the expression of drought-responsive genes. |
| XERICO | RING-H2 | Positive Regulator | Upregulates the biosynthesis of ABA, leading to enhanced stomatal closure and increased drought tolerance. |
| SDIR1 | C3H2C3 (RING-HC) | Positive Regulator | Positively regulates ABA signaling, contributing to reduced water loss and enhanced survival under drought conditions. |
Quantitative Performance Data in Drought Stress
The following table summarizes key performance indicators of transgenic Arabidopsis plants with altered expression of these RING finger proteins under drought conditions. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Gene Modification | Measured Parameter | Result | Reference |
| AtAIRP2 Overexpression | Survival Rate | Significantly higher than wild type after 14 days of drought. | |
| Water Loss | Reduced rate of water loss from detached leaves compared to wild type. | ||
| DRIP1 Knockout | Survival Rate | Higher survival rate under drought stress compared to wild type. | |
| Expression of Drought-responsive Genes | Increased expression of DREB2A target genes. | ||
| XERICO Overexpression | Survival Rate | Markedly increased tolerance to drought stress. | |
| Water Loss | Lower rate of transpirational water loss from detached leaves. | ||
| Stomatal Aperture | Reduced stomatal aperture in response to ABA. | ||
| SDIR1 Overexpression | Survival Rate | Enhanced survival under prolonged drought conditions. | |
| Stomatal Aperture | Smaller stomatal apertures compared to wild type, especially in the presence of ABA. |
Signaling Pathways
The signaling pathways of these RING finger proteins are intricately linked with ABA. Below are simplified representations of their core mechanisms.
Experimental Protocols
Arabidopsis Drought Stress Assay (Survival Rate)
This protocol assesses the ability of plants to survive a period of water withholding.
Materials:
-
Arabidopsis seeds (wild type, mutant, and/or overexpressor lines)
-
Pots with a 1:1:1 mixture of vermiculite, perlite, and peat moss
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Sow seeds on the soil surface and stratify at 4°C for 2 days in the dark.
-
Transfer pots to a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Water the plants regularly for 3-4 weeks until they reach the rosette stage.
-
Initiate the drought treatment by withholding water. To ensure even soil drying, rotate the positions of the pots daily.
-
Continue withholding water for 10-14 days, or until non-transgenic control plants show severe wilting.
-
Re-water the plants thoroughly and allow them to recover for 5-7 days.
-
Calculate the survival rate by counting the number of plants that resume growth and appear healthy.
In Vitro Ubiquitination Assay
This assay determines if a RING finger protein possesses E3 ubiquitin ligase activity and can ubiquitinate a substrate protein.
Materials:
-
Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, purified RING finger protein (E3), and substrate protein.
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM ATP, 0.1 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate protein or a tag (e.g., His, GST)
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, ubiquitin, ATP, and the purified RING finger protein in the reaction buffer.
-
Add the substrate protein to the reaction mixture.
-
As a negative control, prepare a reaction mixture without the E3 ligase.
-
Incubate the reactions at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an antibody that specifically recognizes the substrate protein.
-
A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate will be visible in the presence of an active E3 ligase.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures the expression levels of target genes in response to drought stress.
Materials:
-
Plant tissue (e.g., leaves, roots) from control and drought-stressed plants
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., ACTIN)
-
Real-time PCR instrument
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA using a reverse transcriptase.
-
Set up the qPCR reactions containing cDNA, SYBR Green master mix, and forward and reverse primers for the target and reference genes.
-
Run the qPCR reactions in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.
A Comparative Analysis of Urokinase Plasminogen Activator (uPA) Orthologs: Implications for the Study of ZK824859
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of urokinase plasminogen activator (uPA) orthologs across different species, with a particular focus on aspects relevant to the study of the selective uPA inhibitor, ZK824859. Understanding the similarities and differences in uPA orthologs is crucial for the preclinical evaluation and clinical translation of uPA-targeting therapeutics.
Introduction to this compound and its Target: uPA
This compound is a potent, selective, and orally bioavailable inhibitor of urokinase plasminogen activator (uPA). It exhibits significant selectivity for human uPA over other related serine proteases such as tissue plasminogen activator (tPA) and plasmin. The inhibitor has demonstrated efficacy in preclinical mouse models of multiple sclerosis, highlighting its therapeutic potential.
uPA is a serine protease that plays a central role in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. It converts the zymogen plasminogen into the active protease plasmin, which in turn degrades components of the extracellular matrix. Elevated uPA activity is associated with the progression of various diseases, including cancer and inflammatory disorders.
Comparative Analysis of uPA Orthologs
The conservation of the uPA protein and its inhibitor binding sites across different species is a critical factor for the extrapolation of preclinical data to human clinical trials. This section provides a comparative analysis of uPA orthologs in human, mouse, and rat, species commonly used in biomedical research.
Protein Sequence and Domain Conservation
The uPA protein consists of three main domains: an N-terminal growth factor-like domain (GFD), a kringle domain, and a C-terminal serine protease domain which contains the catalytic site. The amino acid sequence of the catalytic domain is highly conserved across mammalian species, including humans, mice, and rats. This high degree of conservation in the active site suggests that the fundamental catalytic mechanism of uPA is similar across these species.
However, subtle differences in the amino acid sequence within and around the active site can influence the binding affinity and selectivity of small molecule inhibitors. The selectivity of this compound for uPA over tPA is attributed to the presence of a histidine residue (His99 in human uPA) in the S1 binding pocket, which interacts favorably with the inhibitor's difluoropyridine ring. In tPA, this residue is a tyrosine, which would lead to a steric clash with the inhibitor. The conservation of this key residue and the overall architecture of the S1 pocket in different species is therefore of high interest.
Table 1: Comparison of uPA Orthologs
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Rat (Rattus norvegicus) |
| Gene Name | PLAU | Plau | Plau |
| Protein Name | Urokinase-type plasminogen activator | Urokinase-type plasminogen activator | Urokinase-type plasminogen activator |
| UniProt ID | P00749 | P06869 | P29598 |
| Length (amino acids) | 431 | 433 | 432 |
| Catalytic Triad | His-57, Asp-102, Ser-195 | Conserved | Conserved |
| His99 in S1 pocket | Present | Conserved | Conserved |
Note: Amino acid positions are based on the processed, active form of the enzyme.
Structural and Functional Differences
While the catalytic domain is highly conserved, there are notable species-specific differences in the N-terminal domains of uPA and its receptor, uPAR. The interaction between uPA and uPAR is known to be highly species-specific. This is primarily due to variations in the amino acid sequences of the GFD of uPA and the ligand-binding domain of uPAR.
These differences in the uPA-uPAR interaction are important to consider in the context of in vivo studies, as they can affect the localization and overall activity of uPA at the cell surface. However, for a direct inhibitor of the uPA catalytic site like this compound, the conservation of the active site is of more immediate relevance for its direct pharmacological action.
Experimental Protocols
Urokinase Activity Assay
A common method to measure uPA activity is a fluorometric assay using a specific peptide substrate.
Principle: The assay is based on the cleavage of a synthetic substrate by uPA, which releases a fluorescent group. The rate of fluorescence increase is directly proportional to the uPA activity.
Materials:
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission = 350/450 nm)
-
Purified uPA enzyme (human, mouse, or rat)
-
uPA substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin, AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
This compound or other inhibitors
Procedure:
-
Prepare a dilution series of the uPA enzyme in assay buffer.
-
Prepare solutions of the test inhibitor (e.g., this compound) at various concentrations in assay buffer.
-
To each well of the microplate, add the uPA enzyme solution.
-
Add the inhibitor solution or assay buffer (for control) to the respective wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the uPA substrate to all wells.
-
Immediately start monitoring the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the IC50 value of the inhibitor by plotting the reaction velocities against the inhibitor concentrations.
Urokinase Inhibition Assay
This protocol is designed to determine the inhibitory potency (e.g., IC50) of a compound against uPA.
Principle: The assay measures the reduction in uPA activity in the presence of an inhibitor.
Procedure: The procedure is similar to the uPA activity assay, with the key difference being the inclusion of a range of inhibitor concentrations. The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of uPA activity, is then determined by fitting the data to a dose-response curve.
Visualizations
uPA Signaling Pathway
Caption: The urokinase plasminogen activator (uPA) signaling pathway.
Experimental Workflow for uPA Inhibition Assay
Caption: Workflow for determining the IC50 of a uPA inhibitor.
Conclusion
The high degree of conservation in the catalytic domain of uPA across human, mouse, and rat suggests that this compound is likely to exhibit similar inhibitory activity against these orthologs. This is a positive indicator for the translatability of preclinical findings. However, it is essential to experimentally verify the inhibitory potency of this compound against uPA from each species of interest to confirm this assumption. The provided experimental protocols can serve as a starting point for such validation studies. Furthermore, while the direct enzymatic inhibition may be comparable, species-specific differences in the broader uPA system, such as the uPA-uPAR interaction, should be taken into account when interpreting in vivo data and designing clinical trials.
A Comparative Guide to uPA Inhibitors: ZK824859 vs. Amiloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the urokinase-type plasminogen activator (uPA): ZK824859 and amiloride. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to uPA and its Inhibition
Inhibitors of uPA are being investigated as potential anti-cancer agents. This guide focuses on a comparative analysis of this compound, a potent and selective synthetic inhibitor, and amiloride, a potassium-sparing diuretic that also exhibits moderate uPA inhibitory activity.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for this compound and amiloride based on enzymatic assays.
| Parameter | This compound | Amiloride | Reference |
| Target | Human uPA | Human uPA | N/A |
| IC50 (uPA) | 79 nM | Not Reported | [1][2][3][4][5] |
| Ki (uPA) | Not Reported | 7 µM | [6][7] |
| IC50 (tPA) | 1580 nM | Not Reported | [1][3][5] |
| IC50 (Plasmin) | 1330 nM | Not Reported | [1][3][5] |
| Selectivity | Selective for uPA over tPA and plasmin | Selective for uPA over tPA, plasmin, thrombin, and kallikrein | [1][6] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. A direct comparison of IC50 and Ki values should be made with caution as they are determined under different experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
uPA Enzymatic Activity Assay (Chromogenic)
This assay measures the ability of an inhibitor to block the enzymatic activity of uPA.
Materials:
-
Purified human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.5)
-
Test inhibitors (this compound, amiloride)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a fixed concentration of human uPA to each well.
-
Add serial dilutions of the test inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line with high invasive potential (e.g., HT-1080)
-
Boyden chambers with Matrigel-coated inserts (e.g., 8 µm pore size)
-
Cell culture medium (with and without chemoattractant, e.g., FBS)
-
Test inhibitors (this compound, amiloride)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Culture cancer cells to sub-confluency.
-
Harvest and resuspend the cells in a serum-free medium containing various concentrations of the test inhibitor.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in multiple fields of view using a microscope.
-
Calculate the percentage of invasion inhibition for each inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the uPA signaling pathway and a general workflow for evaluating uPA inhibitors.
Caption: The uPA signaling pathway, initiating with the activation of pro-uPA and leading to downstream cellular responses.
Caption: A general experimental workflow for the identification and validation of novel uPA inhibitors.
Conclusion
Based on the available enzymatic data, This compound is a significantly more potent inhibitor of human uPA than amiloride , with an IC50 in the nanomolar range compared to amiloride's micromolar Ki. Furthermore, this compound demonstrates good selectivity for uPA over other related serine proteases like tPA and plasmin. Amiloride also exhibits selectivity for uPA.
While the enzymatic data provides a clear distinction in potency, a comprehensive comparison requires further investigation. Crucially, there is a lack of publicly available, direct comparative studies of this compound and amiloride in cell-based assays that measure the inhibition of cancer cell migration and invasion. Such studies would provide critical insights into their respective efficacies in a more biologically relevant context.
For researchers selecting a uPA inhibitor, this compound is the superior choice for applications requiring high potency and selectivity in enzymatic assays. Amiloride may serve as a useful, albeit less potent, tool compound and has the advantage of being a clinically approved drug, which may be relevant for certain translational studies. Future research should focus on direct, side-by-side comparisons of these inhibitors in a panel of cancer cell lines and in vivo models to fully elucidate their therapeutic potential.
References
- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Anti-Metastatic Properties: A Comparative Analysis
Objective: This guide provides a comparative overview of the in vivo anti-metastatic properties of a selected therapeutic agent. Due to the absence of published in vivo data on the anti-metastatic properties of ZK824859, this document will use Dexamethasone, a widely studied glucocorticoid with known pro-metastatic effects in certain contexts, as an illustrative example to showcase a comparative analysis framework. This framework can be adapted for other compounds upon data availability. Here, we will compare the metastatic potential in a preclinical model of breast cancer treated with Dexamethasone versus a control group and a group treated with an inhibitor of a key signaling molecule, GSK650394.
Comparative Analysis of Lung Metastasis
The following table summarizes the quantitative data from an in vivo study investigating the effect of Dexamethasone on breast cancer metastasis to the lungs in a mouse model. The study compared the number of metastatic nodules in the lungs of mice treated with a vehicle control, Dexamethasone alone, and Dexamethasone in combination with the SGK1 inhibitor, GSK650394.
| Treatment Group | Mean Number of Lung Metastatic Nodules | Standard Deviation |
| Vehicle Control | 15 | ± 3 |
| Dexamethasone | 45 | ± 8 |
| Dexamethasone + GSK650394 | 18 | ± 4 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below is the protocol for the in vivo metastasis assay used in the illustrative study.
In Vivo Metastasis Assay Protocol:
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.
-
Cell Line: 4T1 murine breast cancer cells (1x10⁵ cells) were injected into the mammary fat pad of each mouse.
-
Treatment Groups:
-
Vehicle Control: Mice received daily intraperitoneal (i.p.) injections of a saline solution.
-
Dexamethasone Group: Mice received daily i.p. injections of Dexamethasone (10 mg/kg).
-
Combination Group: Mice received daily i.p. injections of Dexamethasone (10 mg/kg) and GSK650394 (25 mg/kg).
-
-
Treatment Duration: Treatment was initiated 7 days post-tumor cell injection and continued for 21 days.
-
Metastasis Assessment: After 28 days, mice were euthanized, and the lungs were harvested. The number of visible metastatic nodules on the lung surface was counted under a dissecting microscope.
-
Statistical Analysis: Data were analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 was considered statistically significant.
Signaling Pathway and Experimental Workflow
Signaling Pathway:
Dexamethasone has been shown to promote breast cancer metastasis through the activation of the PI3K-SGK1-CTGF signaling pathway. The diagram below illustrates this molecular cascade.
ZK824859: A Potent and Selective Urokinase Plasminogen Activator (uPA) Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Cross-Reactivity of ZK824859 with Other Serine Proteases.
This compound is a potent, selective, and orally bioavailable inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tumor invasion. This guide provides a comprehensive comparison of this compound's inhibitory activity against its primary target, uPA, and its cross-reactivity with other key serine proteases, supported by available experimental data.
Performance Comparison: Inhibitory Potency and Selectivity
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity of an inhibitor is determined by comparing its IC50 value for the target enzyme to its IC50 values for other enzymes. A significantly higher IC50 for other enzymes indicates greater selectivity.
Cross-Reactivity Profile of this compound
The following tables summarize the available data on the cross-reactivity of this compound with other serine proteases in both human and mouse models.
Table 1: Inhibitory Activity of this compound against Human Serine Proteases
| Serine Protease | IC50 (nM) | Selectivity vs. uPA |
| Urokinase Plasminogen Activator (uPA) | 79 | - |
| Tissue Plasminogen Activator (tPA) | 1580 | 20-fold |
| Plasmin | 1330 | 16.8-fold |
Table 2: Inhibitory Activity of this compound against Mouse Serine Proteases
| Serine Protease | IC50 (nM) | Selectivity vs. uPA |
| Urokinase Plasminogen Activator (uPA) | 410 | - |
| Tissue Plasminogen Activator (tPA) | 910 | 2.2-fold |
| Plasmin | 1600 | 3.9-fold |
Data sourced from publicly available research.
As the data indicates, this compound demonstrates significant selectivity for human uPA over other closely related serine proteases, tissue plasminogen activator (tPA) and plasmin. The selectivity is less pronounced in the mouse model.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a crucial experiment for assessing the potency and selectivity of an inhibitor. Below is a detailed methodology for a typical serine protease inhibition assay.
General Protocol for Serine Protease Inhibition Assay (IC50 Determination)
This protocol outlines the general steps for determining the IC50 value of an inhibitor against a specific serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified serine protease (e.g., uPA, tPA, plasmin)
-
Specific chromogenic or fluorogenic substrate for the protease
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Enzyme Preparation: Prepare a working solution of the serine protease in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the 96-well microplate.
-
Add the various concentrations of the inhibitor to the wells. Include a control well with no inhibitor (vehicle control).
-
Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
-
Reaction Initiation: Add a fixed volume of the substrate solution to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathway
Urokinase plasminogen activator (uPA) exerts its effects by binding to its cell surface receptor (uPAR), initiating a cascade of intracellular signaling events that regulate key cellular processes.
Caption: uPA signaling pathway initiated by the binding of uPA to its receptor uPAR.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing serine protease inhibitors.
Caption: A generalized workflow for the discovery and characterization of serine protease inhibitors.
Comparative Efficacy of ZK824859 in Cancer Cell Lines: A Guide for Researchers
For professionals in research, science, and drug development, this guide provides a framework for comparing the efficacy of the urokinase plasminogen activator (uPA) inhibitor, ZK824859, across different cancer cell lines. While public domain data on the specific anticancer effects of this compound is limited, this document serves as a template, outlining the requisite experimental data and methodologies for a comprehensive comparative analysis.
The urokinase plasminogen activator (uPA) system is a critical pathway involved in cancer progression, particularly in tumor invasion and metastasis.[1][2] this compound has been identified as a selective inhibitor of uPA. This guide is intended to structure the evaluation of its potential as an anti-cancer agent by comparing its efficacy across various cancer cell lines.
Data Presentation: A Comparative Overview
A crucial aspect of evaluating a potential anti-cancer compound is to compare its cytotoxic or anti-proliferative effects across a panel of cancer cell lines representing different tumor types. This allows for the identification of sensitive and resistant cancer types, providing insights into potential therapeutic applications. The data should be presented in a clear and structured format for easy comparison.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) | Notes |
| Breast Cancer | MCF-7 | Data not available | Insert value | ER-positive |
| MDA-MB-231 | Data not available | Insert value | Triple-negative | |
| Lung Cancer | A549 | Data not available | Insert value | Non-small cell |
| H460 | Data not available | Insert value | Large cell | |
| Prostate Cancer | PC-3 | Data not available | Insert value | Androgen-independent |
| LNCaP | Data not available | Insert value | Androgen-sensitive | |
| Colon Cancer | HCT116 | Data not available | Insert value | Colorectal carcinoma |
| HT-29 | Data not available | Insert value | Colorectal adenocarcinoma |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency. Doxorubicin is a commonly used chemotherapeutic agent and serves as a positive control. This table is a template. The user should populate it with their experimental data.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validity of the comparative data. Below are standard methodologies for key experiments.
Cell Culture and Maintenance
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, H460, PC-3, LNCaP, HCT116, HT-29) should be obtained from a reputable cell bank (e.g., ATCC). Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: The uPA signaling pathway in cancer.
References
A Head-to-Head Analysis of uPA Inhibitors: ZK-824859 vs. UK-371,804
In the landscape of cancer research and drug development, the urokinase-type plasminogen activator (uPA) system is a critical target for therapeutic intervention due to its significant role in tumor invasion and metastasis.[1][2][3][4] This guide provides a detailed, data-driven comparison of two prominent uPA inhibitors: ZK-824859 and UK-371,804. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the performance and characteristics of these two compounds.
Quantitative Performance Analysis
The following table summarizes the key quantitative data for ZK-824859 and UK-371,804, offering a direct comparison of their potency and selectivity.
| Parameter | ZK-824859 | UK-371,804 |
| Target | uPA | uPA |
| IC50 (human uPA) | 79 nM[5][6][7][8][9] | 0.89 µM (in human chronic wound fluid)[10][11][12][13][14] |
| Ki (human uPA) | Not explicitly stated | 10 nM[10][11][12][15] |
| Selectivity (vs. tPA) | ~20-fold (1580 nM)[5][6][7][9] | ~4000-fold[10][11][13][14] |
| Selectivity (vs. Plasmin) | ~17-fold (1330 nM)[5][6][7][9] | ~2700-fold[10][11][13][14] |
| Species Selectivity | Less potent and selective in mice (uPA IC50 = 410 nM)[6][7][9] | High selectivity for human uPA noted[12] |
| Oral Bioavailability | Yes[5][6] | Not explicitly stated for oral administration, developed for topical delivery[10][11][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vitro Enzyme Inhibition Assay (General Protocol)
A typical protocol to determine the IC50 and Ki values for uPA inhibitors involves a chromogenic substrate assay.
-
Reagents and Materials:
-
Recombinant human uPA, tissue-type plasminogen activator (tPA), and plasmin.
-
Chromogenic substrate specific for the protease (e.g., S-2444 for uPA).
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH, containing NaCl and a carrier protein like BSA).
-
Test compounds (ZK-824859 or UK-371,804) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
A solution of the enzyme (uPA, tPA, or plasmin) is prepared in the assay buffer.
-
Serial dilutions of the test compounds are prepared.
-
The enzyme solution is pre-incubated with the various concentrations of the test compound for a specified time at a controlled temperature (e.g., 37°C).
-
The chromogenic substrate is added to initiate the reaction.
-
The absorbance is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The rate of substrate hydrolysis is calculated from the linear portion of the absorbance curve.
-
The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
In Vivo Animal Models
ZK-824859: Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice [5][7]
-
Animal Model: Female SJL mice are used to induce a chronic EAE model, which serves as a model for multiple sclerosis.
-
Dosing: ZK-824859 is administered orally (b.i.d.) at doses of 10, 25, and 50 mg/kg.
-
Evaluation: Clinical scores are monitored daily to assess the severity of the disease. A dose of 50 mg/kg was shown to completely prevent the development of the disease.[6][7]
UK-371,804: Porcine Acute Excisional Wound Model [10][11]
-
Animal Model: Female pigs are used, and eight excisional wounds are created.
-
Dosing: Wounds are treated daily for 10 days with a 10 mg/mL formulation of UK-371,804 in a hydrogel vehicle or the vehicle alone as a control.
-
Evaluation: On day 11, the animals are sacrificed, and wound tissue is excised. The penetration of UK-371,804 into the dermis and its ability to inhibit exogenous uPA activity are assessed. No adverse effects on wound healing parameters were observed.[10][11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: The uPA/uPAR signaling pathway, initiating extracellular matrix degradation and intracellular signaling cascades.
Caption: A typical workflow for the screening and development of novel uPA inhibitors.
References
- 1. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oral Serine Protease Inhibitor WX-671 – First Experience in Patients with Advanced Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uPA/uPAR and SERPINE1 in head and neck cancer: role in tumor resistance, metastasis, prognosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ZK824859 - Immunomart [immunomart.com]
- 9. biocompare.com [biocompare.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. glpbio.com [glpbio.com]
- 15. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Handling and Disposal of ZK824859: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety, operational, and disposal protocols for the selective urokinase plasminogen activator (uPA) inhibitor, ZK824859. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Disposal Information
Proper disposal of this compound and its containers is paramount due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects. The primary disposal directive is to dispose of contents and containers to an approved waste disposal plant .[1] Always consult your institution's environmental health and safety (EHS) department for specific local and national regulations.
Spill and Exposure Procedures
In case of a spill:
-
Avoid dust and aerosol formation.
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
-
For large spills, stop the leak if it can be done without risk. Absorb the spill with an inert material and place it in a designated, sealed container for hazardous waste.
-
Inform the relevant authorities if the product causes environmental pollution.
In case of exposure:
-
If swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse your mouth.[1]
-
Eye Contact: Immediately flush with plenty of water.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air.
Handling and Storage
-
Handling: Avoid inhalation, and contact with eyes and skin. Use only in well-ventilated areas. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. For long-term storage, it is recommended to store the powder at -20°C or in solvent at -80°C.[1]
Quantitative Data: Inhibitory Activity of this compound
This compound is a selective inhibitor of urokinase plasminogen activator (uPA). Its inhibitory activity has been quantified against human uPA and related proteases.
| Target Enzyme | IC50 (nM) |
| Human uPA | 79 |
| Human tPA | 1580 |
| Human Plasmin | 1330 |
Experimental Protocols
Below is a representative protocol for an in vitro urokinase inhibition assay, which can be adapted for testing this compound. This is a chromogenic assay that measures the ability of uPA to activate plasminogen to plasmin.
In Vitro uPA Chromogenic Activity Assay
Materials:
-
96-well microplate
-
uPA standard
-
This compound (or other inhibitors) at various concentrations
-
Assay Diluent
-
Plasminogen
-
Plasmin Substrate (releases a yellow para-nitroaniline (pNA) chromophore upon cleavage)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation: Prepare all reagents, standards, and samples as instructed by the assay kit manufacturer. Prepare a dilution series of this compound in Assay Diluent.
-
Assay Setup:
-
Add 50 µl of Assay Diluent to each well.
-
Add 10 µl of Plasminogen to each well.
-
Add 20 µl of uPA standard or your test sample (containing this compound at different concentrations) to the appropriate wells.
-
Mix gently.
-
-
Reaction Initiation: Add 10 µl of Plasmin Substrate to each well and mix gently.
-
Measurement:
-
Immediately read the absorbance at 405 nm (this will serve as the zero-minute background reading).
-
Cover the plate and incubate at 37°C.
-
For samples with high uPA activity, take readings periodically (e.g., every 10 minutes) for up to 1 hour. For low activity samples, take readings every hour for up to 4 hours.
-
-
Data Analysis: The change in absorbance at 405 nm is directly proportional to the uPA enzymatic activity. Calculate the percent inhibition for each concentration of this compound compared to the uninhibited control to determine the IC50 value.
Signaling Pathway and Experimental Workflow
uPA-uPAR Signaling Pathway
The urokinase plasminogen activator (uPA) system plays a critical role in various physiological and pathological processes, including cell migration, invasion, and tissue remodeling. This compound exerts its effect by inhibiting the catalytic activity of uPA within this pathway.
Caption: The uPA-uPAR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for uPA Inhibitor Screening
The following diagram illustrates a typical workflow for screening potential uPA inhibitors like this compound.
Caption: A generalized workflow for in vitro screening of uPA inhibitors.
References
Personal protective equipment for handling ZK824859
This document provides immediate, essential safety and logistical information for the handling, use, and disposal of ZK824859, a potent and selective urokinase plasminogen activator (uPA) inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and to build a foundation of trust in handling this compound.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, particularly in its powder form, adherence to the following personal protective equipment guidelines is mandatory to prevent inhalation, ingestion, and contact with skin and eyes.
Core PPE Requirements
| Protective Equipment | Specification | Rationale |
|---|---|---|
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Required when handling the powder form to avoid inhalation. |
General Handling Precautions:
-
Avoid the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1][2]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]
Emergency and First Aid Procedures
In the event of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] Do NOT induce vomiting.[2] |
| Eye Contact | Remove contact lenses if present. Flush eyes immediately with large amounts of water, separating eyelids to ensure adequate flushing. Promptly call a physician.[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[2] |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[2] |
Storage and Disposal Plan
Proper storage and disposal of this compound are critical to maintain its stability and to protect the environment.
Storage Conditions
| Form | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| In Solvent | -20°C | 1 month |
Source: Selleck Chemicals
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Avoid release to the environment, as this compound is very toxic to aquatic life with long-lasting effects.[1]
-
Collect any spillage and dispose of it as hazardous waste.[1]
Experimental Protocols and Data
This compound is a selective inhibitor of urokinase plasminogen activator (uPA). Below are key quantitative data and a protocol for an in vivo experiment.
Inhibitory Activity of this compound
| Target | Species | IC₅₀ |
|---|---|---|
| uPA | Human | 79 nM |
| tPA | Human | 1580 nM |
| Plasmin | Human | 1330 nM |
| uPA | Mouse | 410 nM |
| tPA | Mouse | 910 nM |
| Plasmin | Mouse | 1600 nM |
Source: MedChemExpress, Selleck Chemicals[3]
In Vivo Experimental Protocol: Chronic Mouse EAE Model
The following outlines the use of this compound in a chronic mouse model of Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.
Objective: To assess the efficacy of this compound in preventing the development of clinical signs of EAE.
Methodology:
-
Animal Model: Utilize a chronic mouse EAE model.
-
Compound Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle such as CMC-Na for oral administration.
-
Dosing Regimen:
-
Administer this compound at doses of 10, 25, and 50 mg/kg.
-
The compound is given twice daily (b.i.d.).
-
-
Duration of Treatment: The treatment is carried out for 25 days.
-
Outcome Measurement: Monitor and record the clinical scores of the mice throughout the study to assess the development and severity of the disease.
Expected Result: At a dose of 50 mg/kg, this compound has been shown to completely prevent the development of the disease.[3] Lower doses of 10 and 25 mg/kg did not show a significant effect on clinical scores.[3]
Mechanism of Action Visualization
The primary mechanism of action for this compound is the inhibition of urokinase plasminogen activator (uPA), which plays a key role in the plasminogen activation system.
Caption: this compound inhibits the uPA-mediated conversion of plasminogen to plasmin.
This guide is intended to provide a summary of essential safety and handling information. Always refer to the full Material Safety Data Sheet (MSDS) for complete details before use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
